Rti-122
Description
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Properties
Molecular Formula |
C29H34FN3O3 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
trans-(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-2-(5-fluoro-2-pyridinyl)-N-[4-(4-propan-2-yloxyphenyl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C29H34FN3O3/c1-18(2)36-24-12-7-21(8-13-24)20-5-10-23(11-6-20)33(17-27(31)19(3)35-4)29(34)26-15-25(26)28-14-9-22(30)16-32-28/h5-14,16,18-19,25-27H,15,17,31H2,1-4H3/t19-,25-,26-,27-/m1/s1 |
InChI Key |
OXODNABCLPQQDT-CEWWTIOHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of RTI-122 at the GPR88 Receptor
Executive Summary
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, reward, and cognition.[1][2][3] Its high expression in medium spiny neurons suggests a significant role in modulating basal ganglia circuitry.[1][3] Genetic and pharmacological studies have implicated GPR88 as a promising therapeutic target for central nervous system (CNS) disorders, including substance use disorders, Parkinson's disease, and schizophrenia.[1][4] The development of selective ligands is crucial for probing its function. This compound has emerged as a potent, selective, and brain-penetrant GPR88 agonist, serving as a valuable tool for preclinical research.[5][6][7] This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with GPR88, the resultant signaling cascades, and the experimental methodologies used for its characterization.
GPR88: The Molecular Target
GPR88, also known as Strg (striatum-specific receptor), is a class A rhodopsin family orphan GPCR.[1][3] While its endogenous ligand remains unidentified, its signaling pathway has been elucidated primarily through the use of synthetic agonists and knockout animal models.[1][8]
Canonical Signaling Pathway
Studies have consistently shown that GPR88 couples to Gαi/o G proteins.[6] Upon activation by an agonist like this compound, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to decreased intracellular cAMP levels and subsequent downstream effects, such as reduced protein kinase A (PKA) activity. This signaling cascade establishes GPR88 as an inhibitory receptor in the CNS.[8]
Modulation of Other GPCRs
Beyond its direct signaling, GPR88 has been shown to physically interact with and modulate the function of other GPCRs, particularly opioid receptors.[9][10] GPR88 can form hetero-oligomers with receptors like the µ-opioid receptor (µOR) and δ-opioid receptor (δOR).[9][10] This interaction has a "buffering" or inhibitory effect on the signaling of the partner receptor.[9][10] Co-expression of GPR88 has been demonstrated to decrease both G protein-dependent signaling and β-arrestin recruitment for several striatal GPCRs, suggesting a broad regulatory role in this brain region.[9][10][11]
This compound: A Potent GPR88 Agonist
This compound is a synthetic small molecule developed as a selective GPR88 agonist with improved potency, metabolic stability, and brain penetration compared to earlier compounds like RTI-13951-33.[4][5][6]
Quantitative Potency and Efficacy Data
The agonist activity of this compound at the GPR88 receptor has been quantified using various in vitro functional assays. The data consistently demonstrates its high potency.
| Assay Type | Parameter | Value (nM) | Cell/Tissue System | Reference |
| cAMP Accumulation | IC₅₀ | 10 | Chinese Hamster Ovary (CHO) Cells | [4] |
| cAMP Accumulation | EC₅₀ | 11 | CHO Cells | [6][7][12][13] |
| [³⁵S]GTPγS Binding | EC₅₀ | 12 | Mouse Striatal Tissues | [6] |
Pharmacokinetic Profile
A favorable pharmacokinetic profile is essential for an in vivo research tool. This compound exhibits good metabolic stability and brain permeability, making it suitable for preclinical behavioral studies.[6][7]
| Parameter | Value | Species | Reference |
| Plasma Half-life (t₁/₂) | 5.8 hours | Mouse | [4][6][7][13] |
| Clearance | 23 mL/min/kg | Mouse | [4] |
| Brain to Plasma Ratio | >1.0 | Mouse | [4][6][7][13] |
Experimental Protocols
The characterization of this compound relies on established biochemical assays that measure distinct steps in the GPCR activation and signaling process.
cAMP Accumulation Assay
This functional assay is a primary method for determining the activity of agonists at Gαi/o-coupled receptors like GPR88.[14]
-
Principle: Measures the inhibition of adenylyl cyclase activity. GPR88 activation by an agonist leads to a dose-dependent decrease in intracellular cAMP levels.[14]
-
Methodology (LANCE TR-FRET):
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR88 are cultured and seeded into microplates.
-
Stimulation: Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production, followed by incubation with varying concentrations of this compound.
-
Lysis and Detection: A lysis buffer containing a europium (Eu)-labeled anti-cAMP antibody and a dye-labeled cAMP tracer (e.g., ULight™) is added.
-
Measurement: In the absence of cellular cAMP, the tracer binds to the antibody, bringing the Eu-chelate and the ULight dye into proximity and generating a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Cellular cAMP produced competes with the tracer for antibody binding, leading to a decrease in the FRET signal. The signal is inversely proportional to the intracellular cAMP concentration.[14]
-
Data Analysis: The results are used to generate a dose-response curve from which IC₅₀ or EC₅₀ values are calculated.[14]
-
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by an agonist, confirming Gαi/o coupling.[14]
-
Principle: In the inactive state, a G protein is bound to GDP. Receptor activation by an agonist catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this exchange.[14]
-
Methodology:
-
Membrane Preparation: Striatal tissue from wild-type mice is homogenized in an ice-cold buffer. For specificity control, tissue from GPR88 knockout mice is used in parallel.[14][6] The homogenate undergoes low-speed centrifugation to remove debris, followed by high-speed centrifugation to pellet the cell membranes. The final pellet is resuspended in an assay buffer.[14]
-
Assay Reaction: Membranes are incubated at 30°C in the presence of GDP, varying concentrations of this compound, and [³⁵S]GTPγS.[14]
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters. Unbound [³⁵S]GTPγS is washed away with ice-cold buffer.[14]
-
Quantification: The amount of radioactivity bound to the filters, representing [³⁵S]GTPγS incorporated into activated G proteins, is quantified using liquid scintillation counting.[14]
-
Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS. The concentration-response data is analyzed to determine EC₅₀ and Bmax values.[14]
-
Visualizations: Pathways and Workflows
GPR88 Canonical Signaling Pathway
Caption: Canonical Gαi/o signaling pathway activated by the GPR88 agonist this compound.
GPR88 Modulation of Opioid Receptor Signaling
Caption: GPR88 buffers µ-opioid receptor signaling via hetero-oligomerization.
Experimental Workflow for GPR88 Agonist Characterization
Caption: General experimental workflow for the discovery and validation of a GPR88 agonist.
Conclusion
This compound is a well-characterized GPR88 agonist that acts via the canonical Gαi/o pathway to inhibit adenylyl cyclase and reduce intracellular cAMP. Its high potency, selectivity, and favorable pharmacokinetic profile make it an indispensable research tool. Furthermore, the study of GPR88 reveals a complex role for this receptor, not only in direct intracellular signaling but also in the broader modulation of other key neurotransmitter systems in the striatum. Continued research with potent agonists like this compound will be critical in further dissecting the physiological functions of GPR88 and validating its potential as a therapeutic target for a range of neurological and psychiatric disorders.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound as a potent GPR88 agonist for CNS-related disorders | BioWorld [bioworld.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improvement of the metabolic stability of GPR88 agonist RTI-13951-33 | RTI [rti.org]
- 14. benchchem.com [benchchem.com]
RTI-122: A Comprehensive Technical Guide for Drug Development Professionals
An In-Depth Profile of a Novel GPR88 Agonist
This technical guide provides a detailed overview of the chemical structure, pharmacological properties, and experimental evaluation of RTI-122, a potent and selective agonist for the G protein-coupled receptor 88 (GPR88). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GPR88.
Core Chemical Identity
This compound is a synthetic small molecule developed as a research chemical to investigate the function of the orphan receptor GPR88. Its systematic chemical name is (1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-2-(5-fluoropyridin-2-yl)-N-[4-(4-propan-2-yloxyphenyl)phenyl]cyclopropane-1-carboxamide[1].
| Property | Value |
| IUPAC Name | (1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-2-(5-fluoropyridin-2-yl)-N-[4-(4-propan-2-yloxyphenyl)phenyl]cyclopropane-1-carboxamide[1] |
| Molecular Formula | C29H34FN3O3[1] |
| Molar Mass | 491.607 g·mol−1[1] |
| SMILES | C--INVALID-LINK--C2=CC=C(C=C2)OC(C)C)C(=O)[C@@H]3C[C@H]3C4=NC=C(C=C4)F)N">C@HOC[1] |
Pharmacological Properties and Mechanism of Action
Contrary to initial hypotheses suggesting activity at monoamine transporters, extensive research has unequivocally identified this compound as a selective agonist for the GPR88 receptor[1]. GPR88 is an orphan GPCR predominantly expressed in the striatum, a brain region critical for reward, motivation, and motor control.
This compound was developed as a more potent and metabolically stable analog of the earlier GPR88 agonist, RTI-13951-33[2]. Its mechanism of action involves binding to and activating GPR88, which is coupled to the Gαi/o subunit of heterotrimeric G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[2][3].
Quantitative Pharmacological Data:
| Parameter | Value | Assay |
| cAMP EC50 | 11 nM[2][4][5][6] | cAMP Accumulation Assay (CHO cells) |
| [35S]GTPγS Binding EC50 | 12 nM[2] | [35S]GTPγS Binding Assay |
| Metabolic Half-life (mice) | 5.8 hours[2][4][5][6] | In vivo pharmacokinetic study |
| Brain/Plasma Ratio (mice) | >1[2][4][5][6] | In vivo pharmacokinetic study |
Signaling Pathway and Developmental Logic
The activation of GPR88 by this compound initiates a signaling cascade that modulates neuronal activity. The following diagrams illustrate the proposed signaling pathway and the logical progression of this compound's development and evaluation.
Experimental Protocols
cAMP Functional Assay
This assay quantifies the ability of this compound to inhibit adenylyl cyclase activity in a cellular context.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR88.
Methodology:
-
Cell Culture: Culture GPR88-expressing CHO-K1 cells in DMEM/F12 medium supplemented with 10% FBS and a selection antibiotic (e.g., 10 µg/mL puromycin) at 37°C in a humidified 5% CO2 incubator until they reach 80-90% confluency[1][7].
-
Cell Seeding: Harvest cells and seed them into white, opaque, 384-well, low-volume, tissue-culture treated plates at a density of 2,000-10,000 cells per well. Incubate overnight[1].
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Assay Procedure:
-
Remove culture medium from the cells.
-
Add the this compound dilutions to the wells.
-
To stimulate cAMP production, add a solution of forskolin (B1673556) (a direct adenylyl cyclase activator) to all wells except the negative control.
-
Incubate the plate for 30 minutes at room temperature[8].
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit, such as a homogenous time-resolved fluorescence (HTRF) or luminescence-based assay, according to the manufacturer's instructions[1][8].
-
Data Analysis: Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins upon agonist binding to the receptor.
Materials:
-
Membrane preparations from cells stably expressing human GPR88 or from rodent striatal tissue.
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled GTPγS for determining non-specific binding.
-
GDP (Guanosine 5'-diphosphate).
Methodology:
-
Membrane Preparation:
-
Harvest GPR88-expressing cells and lyse them in an ice-cold buffer.
-
Homogenize the cell lysate and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration[2].
-
-
Assay Setup (96-well plate format):
-
Add the membrane preparation (5-20 µg of protein per well) to the wells.
-
Add serial dilutions of this compound.
-
Add a solution of GDP (typically 10-100 µM final concentration).
-
Pre-incubate the plate for 15-30 minutes at 30°C[2].
-
-
Reaction Initiation and Incubation:
-
Initiate the binding reaction by adding [35S]GTPγS (typically 0.05-0.1 nM final concentration) to all wells.
-
Incubate the plate for 30-60 minutes at 30°C with gentle shaking[2].
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound [35S]GTPγS[2].
-
Dry the filter plate, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. Plot specific binding against the this compound concentration to determine the EC50.
In Vivo Two-Bottle Choice Alcohol Consumption Study (Mouse Model)
This experiment evaluates the effect of this compound on voluntary alcohol consumption in mice.
Animals: Adult male and female C57BL/6J mice.
Methodology:
-
Acclimation and Housing: House mice individually with ad libitum access to food and water.
-
Induction of Alcohol Drinking: Provide mice with intermittent access to a 20% ethanol (B145695) solution and water for several weeks to establish a baseline of alcohol consumption[9][10][11].
-
Drug Administration: On test days, administer this compound (e.g., 10 or 20 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection 60 minutes prior to the start of the drinking session[10].
-
Data Collection: Measure the volume of ethanol solution and water consumed at specific time points (e.g., 4 and 24 hours) after the bottles are introduced[10].
-
Data Analysis: Compare the amount of alcohol consumed between the this compound treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). The use of Gpr88 knockout mice can confirm the target specificity of the observed effects[9].
Conclusion
This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of GPR88. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of alcohol consumption suggest that GPR88 agonism may be a promising therapeutic strategy for the treatment of alcohol use disorder and potentially other central nervous system disorders. The experimental protocols detailed herein provide a foundation for the continued investigation and development of GPR88-targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Pharmacological Profile of RTI-122: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-122 is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum. This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its in vitro and in vivo properties. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams generated using the DOT language are included to illustrate relevant pathways and workflows.
Introduction
This compound, with the IUPAC name (1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-2-(5-fluoropyridin-2-yl)-N-[4-(4-propan-2-yloxyphenyl)phenyl]cyclopropane-1-carboxamide, is a novel small molecule that has demonstrated significant potential in preclinical studies. As a selective GPR88 agonist, it offers a valuable tool for elucidating the physiological roles of this orphan receptor and represents a promising lead for the development of therapeutics targeting CNS disorders.[1] This guide details its pharmacological characteristics to support further research and development efforts.
Chemical Properties
| Property | Value |
| IUPAC Name | (1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-2-(5-fluoropyridin-2-yl)-N-[4-(4-propan-2-yloxyphenyl)phenyl]cyclopropane-1-carboxamide[2] |
| Molecular Formula | C29H34FN3O3[2] |
| Molar Mass | 491.607 g·mol−1[2] |
In Vitro Pharmacology
This compound is a potent agonist at the GPR88 receptor. Its efficacy has been quantified through functional assays that measure the downstream signaling events following receptor activation.
Functional Agonism
This compound's agonistic activity at the GPR88 receptor has been determined using two primary in vitro functional assays: the cAMP accumulation assay and the [35S]GTPγS binding assay.
| Assay | Cell Line | Parameter | Value (nM) |
| cAMP Accumulation Assay | CHO cells expressing hGPR88 | EC50 | 11[3][4] |
| [35S]GTPγS Binding Assay | CHO cells expressing hGPR88 | EC50 | 12[4] |
Receptor Selectivity
While this compound is characterized as a selective GPR88 agonist, a comprehensive off-target binding profile with specific Ki values against a broad panel of CNS receptors and transporters is not currently available in the reviewed literature. Such data would be crucial to quantitatively confirm its selectivity.
In Vivo Pharmacology
Preclinical studies in rodents have been conducted to evaluate the in vivo effects of this compound, focusing on its pharmacokinetic properties and its impact on behavior.
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable properties for a CNS-acting agent, including good metabolic stability and brain permeability.[3]
| Parameter | Species | Value |
| Half-life (t1/2) | Mouse | 5.8 hours[3] |
| Brain/Plasma Ratio | Mouse | >1[3] |
Behavioral Pharmacology
In wild-type male mice, this compound has been shown to dose-dependently reduce spontaneous locomotor activity. This effect is most pronounced at higher doses and within the first 40 minutes of administration.[5]
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity (WT Male Mice) |
| 2.5 | No significant effect[5] |
| 5 | No significant effect[5] |
| 10 | Transient reduction in the first 20 minutes[5] |
| 20 | Strong reduction in the first 40 minutes[5] |
This compound has been investigated for its potential to modulate alcohol-related behaviors. In rat models of alcohol self-administration, this compound demonstrated a dose-dependent reduction in alcohol intake. Notably, this effect appears to be selective for alcohol, as no significant impact on sucrose (B13894) self-administration was observed.[5]
| Dose (mg/kg, i.p.) | Effect on Alcohol Self-Administration (Rats) |
| 5 | Reduction in alcohol lever responses[5] |
| 10 | Reduction in alcohol lever responses[5] |
Experimental Protocols
In Vitro Assays
This assay quantifies the ability of a compound to modulate the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. As GPR88 is a Gi-coupled receptor, its activation by an agonist like this compound leads to an inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
Protocol:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human GPR88 in appropriate culture medium.
-
Cell Seeding: Seed the cells into 384-well plates at a suitable density and incubate overnight.
-
Compound Incubation: Add serial dilutions of this compound to the cells and incubate.
-
Stimulation: Add forskolin to all wells to increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF).
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value.
This functional assay measures the activation of G proteins upon agonist binding to a GPCR. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from CHO cells stably expressing human GPR88.
-
Incubation: In a 96-well plate, incubate the cell membranes with various concentrations of this compound in the presence of GDP.
-
Reaction Initiation: Initiate the binding reaction by adding [35S]GTPγS.
-
Termination: Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound radioligand.
-
Detection: Quantify the amount of bound [35S]GTPγS using scintillation counting.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value.
In Vivo Assays
This behavioral test assesses the effect of a compound on spontaneous motor activity in rodents.
Protocol:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Testing: Place the animal in the center of an open field arena equipped with infrared beams to automatically record movement.
-
Data Collection: Record locomotor activity for a defined period (e.g., 60 minutes).
-
Data Analysis: Analyze the data for parameters such as total distance traveled, time spent mobile, and rearing frequency.
This operant conditioning paradigm is used to study the reinforcing properties of alcohol and the potential of a compound to modulate alcohol-seeking and consumption behavior.
Protocol:
-
Training: Train rats in operant chambers to press a lever to receive an alcohol reward.
-
Baseline: Once stable responding is established, record baseline levels of alcohol self-administration.
-
Drug Administration: Administer this compound or vehicle (i.p.) at a set time before the operant session.
-
Test Session: Place the rats in the operant chambers and allow them to self-administer alcohol for a fixed duration.
-
Data Collection: Record the number of active and inactive lever presses and the volume of alcohol consumed.
-
Control: To assess for specificity, a separate cohort of animals can be trained to self-administer a sucrose solution, and the effects of this compound on this behavior can be measured.
Synthesis
This compound is an analog of RTI-13951-33. While the general synthetic strategies for this class of compounds have been published, a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature.
Signaling Pathway
As a GPR88 agonist, this compound activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Conclusion
This compound is a potent and selective GPR88 agonist with favorable pharmacokinetic properties and demonstrated in vivo efficacy in modulating behaviors related to alcohol consumption. The data presented in this guide provide a solid foundation for its use as a research tool and for its further development as a potential therapeutic agent. Future studies should aim to fully characterize its off-target binding profile to further solidify its selectivity and to explore its therapeutic potential in a wider range of CNS disorders where GPR88 is implicated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Preclinical Profile of RTI-122: A GPR88 Agonist for the Treatment of Alcoholism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the preclinical research on RTI-122, a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), for the potential treatment of alcohol use disorder (AUD). GPR88 is an orphan receptor predominantly expressed in the striatum, a brain region critically involved in reward, motivation, and motor control. Preclinical evidence strongly suggests that agonism of GPR88 by this compound effectively reduces alcohol consumption and motivation to seek alcohol across various rodent models. This guide synthesizes the available quantitative data, details the experimental methodologies employed in these studies, and visualizes the proposed signaling pathways and experimental workflows.
Core Mechanism of Action: GPR88 Agonism
This compound exerts its therapeutic effects through the activation of GPR88. This receptor is highly expressed in the striatum, a key hub in the brain's reward circuitry. GPR88 is known to couple to inhibitory G proteins (Gi/o). Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling cascade is believed to be the primary mechanism through which this compound influences neuronal activity and, consequently, alcohol-related behaviors. The specificity of this compound's effects on alcohol consumption has been confirmed in studies using Gpr88 knockout mice, where the compound's ability to reduce alcohol intake is absent.[1][2]
Signaling Pathway of this compound at the GPR88 Receptor
The binding of this compound to GPR88 initiates a cascade of intracellular events. The activated Gi/o-protein dissociates into its α and βγ subunits, both of which can modulate downstream effectors. The Gαi subunit is primarily responsible for the inhibition of adenylyl cyclase.
Preclinical Efficacy in Animal Models of Alcoholism
The efficacy of this compound in reducing alcohol-related behaviors has been demonstrated in both mice and rats using a variety of established preclinical models. These studies consistently show a dose-dependent reduction in alcohol consumption and motivation, with a notable specificity for alcohol over other rewards like sucrose.
Two-Bottle Choice Drinking Paradigm
This paradigm assesses voluntary alcohol consumption in a home-cage environment.
-
Animals: Male and female wild-type (WT) and Gpr88 knockout (KO) mice are used.
-
Housing: Mice are singly housed with ad libitum access to food and water.
-
Procedure: For 6 weeks, mice are given 24-hour concurrent access to one bottle of 20% (v/v) ethanol (B145695) and one bottle of water on three days of the week (e.g., Monday, Wednesday, Friday). On the intervening days, they have access to two bottles of water.
-
Drug Administration: On test days, mice are administered this compound (10 or 20 mg/kg) or vehicle via intraperitoneal (IP) injection 60 minutes prior to the 24-hour drinking session.[3][4]
-
Measurements: Fluid consumption from both bottles is measured at 4 and 24 hours. Alcohol intake (g/kg) and preference are calculated.
| Species/Strain | Sex | Dose (mg/kg, IP) | Time Point | % Reduction in Alcohol Intake (vs. Vehicle) | Specificity Control (Water Intake) |
| WT Mice | Male | 10 | 4h | Significant Reduction | No significant effect |
| WT Mice | Male | 20 | 4h | Significant Reduction | No significant effect |
| WT Mice | Female | 20 | 4h | Significant Reduction | No significant effect |
| Gpr88 KO Mice | Male | 10, 20 | 4h, 24h | No significant effect | No significant effect |
| Gpr88 KO Mice | Female | 20 | 4h, 24h | No significant effect | No significant effect |
Data summarized from Lovelock et al., 2025.[3][4]
Operant Alcohol Self-Administration
This model assesses the motivation to work for alcohol reinforcement.
-
Animals: Male and female alcohol-preferring (P) rats are used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dispenser.
-
Training: Rats are trained to press an active lever to receive a 15% ethanol reinforcement. The inactive lever has no programmed consequences. Sessions are typically 30 minutes long.
-
Drug Administration: this compound (5 or 10 mg/kg, IP) or vehicle is administered prior to the self-administration session.
-
Measurements: The number of active and inactive lever presses is recorded. The effect of this compound on locomotor activity is also monitored to control for potential sedative effects.
| Species/Strain | Sex | Dose (mg/kg, IP) | % Reduction in Active Lever Presses (vs. Vehicle) | Specificity Control (Sucrose Self-Administration) | Effect on Locomotor Activity |
| P rats | Male & Female | 5 | Significant Reduction | No significant effect | No significant effect at 5 mg/kg |
| P rats | Male & Female | 10 | Significant Reduction | No significant effect | Reduced at 10 mg/kg |
Data summarized from Lovelock et al., 2025.[3][5]
Progressive Ratio Schedule of Reinforcement
This paradigm measures the motivational strength of a reinforcer by progressively increasing the number of responses required to earn a reward.
-
Animals: Male and female alcohol-preferring (P) rats trained in operant self-administration.
-
Procedure: The response requirement for each subsequent ethanol reinforcement is systematically increased within the session. The "breakpoint" is the highest number of responses an animal is willing to make for a single reinforcement.
-
Drug Administration: this compound (2.5, 5, or 10 mg/kg, IP) or vehicle is administered before the session.
-
Measurements: The breakpoint, total intake, and locomotor activity are recorded. The protocol is also repeated with alcohol adulterated with quinine (B1679958) to assess motivation in the face of aversive consequences.
| Species/Strain | Sex | Dose (mg/kg, IP) | % Reduction in Breakpoint (vs. Vehicle) | Effect on Quinine-Adulterated Alcohol Breakpoint |
| P rats | Male & Female | 5 | Significant Reduction | Significant Reduction |
| P rats | Male & Female | 10 | Significant Reduction | Not specified |
Data summarized from Lovelock et al., 2025.[5][6]
Yohimbine-Induced Reinstatement of Alcohol Seeking
This model mimics stress-induced relapse to alcohol-seeking behavior.
-
Animals: Male and female rats with a history of alcohol self-administration.
-
Extinction: Following self-administration training, rats undergo extinction sessions where lever pressing no longer results in alcohol delivery.
-
Reinstatement Test: Once responding is extinguished, rats are pre-treated with this compound (10 or 20 mg/kg, IP) or vehicle, followed by an injection of the pharmacological stressor yohimbine (B192690) (1.25 mg/kg, IP).[3]
-
Measurements: Lever pressing is recorded during a "seeking" phase (no alcohol reinforcement) and a subsequent "reinitiation" phase (alcohol reinforcement available).
| Species/Strain | Sex | Dose (mg/kg, IP) | Effect on Seeking Phase | Effect on Reinitiation Phase |
| Rats | Male & Female | 10 | No significant effect | Reduced lever responses |
| Rats | Male & Female | 20 | Reduced lever responses | Reduced lever responses |
Data summarized from Lovelock et al., 2025.[3][6]
Experimental Workflows
The preclinical evaluation of this compound for alcoholism involves a logical progression of experiments designed to assess its efficacy, specificity, and mechanism of action.
Conclusion and Future Directions
The preclinical data for this compound robustly support its potential as a novel therapeutic for alcohol use disorder. The compound consistently reduces alcohol consumption and motivation in rodent models, with a clear mechanism of action through GPR88 agonism. The specificity of its effects for alcohol over other rewards is a particularly promising feature.
Future preclinical research should focus on:
-
Investigating the effects of chronic this compound administration on alcohol consumption and withdrawal symptoms.
-
Exploring the impact of this compound on other aspects of AUD, such as anxiety and negative affect.
-
Elucidating the detailed downstream signaling pathways modulated by GPR88 activation in the context of alcohol-related behaviors.
-
Conducting pharmacokinetic and toxicology studies to support the advancement of this compound or related compounds into clinical development.
This in-depth guide provides a solid foundation for researchers and drug development professionals to understand the preclinical profile of this compound and to guide future research in this promising area of addiction medicine.
References
- 1. G protein βγ subunits: central mediators of G protein-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | G-protein beta:gamma signalling [reactome.org]
- 3. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
GPR88 Receptor Function in the Central Nervous System: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor 88 (GPR88) is a class A orphan GPCR distinguished by its highly enriched expression in the striatum of the central nervous system (CNS).[1] Since its discovery, a growing body of evidence has implicated GPR88 as a critical regulator of motor control, mood, cognition, and reward-based learning.[1][2] Its strategic localization on striatal medium spiny neurons (MSNs) of both the direct and indirect pathways positions it as a key modulator of basal ganglia output.[1][3] While its endogenous ligand remains unknown, studies utilizing knockout mouse models and synthetic agonists have revealed its function in modulating dopamine (B1211576), opioid, and glutamate (B1630785) signaling.[4][5][6] Genetic association studies and preclinical models have linked GPR88 dysfunction to a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, anxiety, and addiction, making it a promising therapeutic target.[2][7][8] This document provides a comprehensive technical overview of GPR88's core functions, signaling pathways, pharmacology, and the experimental protocols used for its investigation.
Molecular Biology and Expression of GPR88
GPR88, first identified in 2000, is a member of the class A rhodopsin family of GPCRs.[1] The human GPR88 gene is located on chromosome 1p22-p21 and contains a single protein-coding exon, a genomic organization similar to many other GPCRs, including several dopamine and muscarinic acetylcholine (B1216132) receptors.[1][9]
CNS Distribution
GPR88 expression is remarkably restricted within the CNS, with the highest concentration found in the striatum (caudate nucleus, putamen, and nucleus accumbens).[1][4] It is robustly expressed in the GABAergic medium spiny neurons (MSNs), comprising neurons of both the direct (striatonigral) and indirect (striatopallidal) pathways.[3][4] This specific localization suggests a pivotal role in regulating the main input structure of the basal ganglia.[4]
Lower but significant expression levels are also detected in other brain regions, including the cerebral cortex (specifically layer IV of sensory processing areas), amygdala, and hypothalamus.[1][10] This broader expression pattern indicates that GPR88's function extends beyond striatal-mediated responses.[7]
Data Presentation: GPR88 mRNA Expression Levels
The following table summarizes the relative expression levels of GPR88 mRNA across different brain regions in humans and mice, highlighting its striatal enrichment.
| Brain Region | Human (nTPM)[11] | Mouse (Relative Expression)[10] | Key Function Associated with Region |
| Basal Ganglia (Striatum) | ~200-250 | Highest | Motor control, reward, decision-making |
| Cerebral Cortex | ~10-50 | Low to Moderate | Cognition, sensory processing, executive function |
| Amygdala | ~10-20 | Low | Emotion, fear, anxiety |
| Hippocampal Formation | <10 | Very Low | Learning and memory |
| Thalamus | <10 | Very Low | Relaying sensory and motor signals |
| Cerebellum | <5 | Negligible | Motor coordination and balance |
nTPM = normalized Transcripts Per Million. Mouse data is qualitative based on RT-qPCR comparisons.
Signaling Mechanisms of GPR88
Canonical Gαi/o Coupling
GPR88 is known to constitutively couple to Gαi/o proteins.[12][13] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[14] This reduction in cAMP signaling is a primary mechanism through which GPR88 exerts an inhibitory influence on neuronal excitability.[8][15]
Caption: Canonical GPR88 signaling via Gαi/o protein coupling to inhibit cAMP production.
Modulation of Other GPCRs
A crucial aspect of GPR88 function is its ability to modulate the signaling of other GPCRs.[6][7] Studies have shown that GPR88 can form heteromers or come in close physical proximity with several striatally-expressed receptors, including dopamine D2 receptors (D2R), µ- and δ-opioid receptors (MOR, DOR), and muscarinic M1/M4 receptors.[6][7] Co-expression of GPR88 generally blunts the G protein-dependent signaling and β-arrestin recruitment of these partner receptors.[6][7] This suggests GPR88 acts as a "buffer," tonically inhibiting the activity of other signaling systems in the striatum.[7] For instance, in GPR88 knockout mice, the signaling potency of opioid and muscarinic agonists is significantly increased.[16]
Caption: GPR88 modulates partner GPCRs by blunting G-protein and β-arrestin signaling.
Role in CNS Disorders and Phenotypes
The unique expression and modulatory functions of GPR88 implicate it in several CNS disorders. Much of this understanding comes from studies of GPR88 knockout (KO) mice.
GPR88 Knockout Mouse Phenotype
The deletion of the Gpr88 gene in mice results in a complex behavioral phenotype, providing critical insights into the receptor's physiological roles.[14]
| Phenotypic Domain | Key Findings in GPR88 KO Mice | Associated CNS Function | Citations |
| Motor Function | Hyperactivity, impaired motor coordination, deficits in motor skill learning. | Basal ganglia control of movement | [6][14] |
| Anxiety & Impulsivity | Decreased anxiety-like behaviors, increased motor impulsivity. | Amygdala and prefrontal-striatal circuit regulation | [14][17] |
| Reward & Addiction | Altered reward-driven behaviors and responses to drugs of abuse (e.g., alcohol, morphine). | Mesolimbic dopamine system modulation | [7][14] |
| Cognition | Impaired sensorimotor gating (prepulse inhibition), deficits in foraging efficiency and decision-making. | Cortico-striatal information processing | [5][18] |
| Neurochemistry | Lower basal striatal dopamine, increased excitability of MSNs, enhanced sensitivity to D2 receptor agonists. | Dopamine homeostasis, neuronal excitability | [5][14][19] |
Therapeutic Implications
-
Schizophrenia: GPR88 is considered a candidate gene for schizophrenia.[9] The sensorimotor gating deficits (impaired PPI) observed in KO mice are a key endophenotype of the disorder, and these deficits are normalized by antipsychotic administration.[5]
-
Parkinson's Disease: Given its dense expression in the striatum and its modulation of dopamine signaling, GPR88 is an emerging target for Parkinson's disease.[1][8] GPR88 inhibition may help rebalance (B12800153) dysfunctional basal ganglia circuits.[8]
-
Anxiety and Mood Disorders: GPR88 KO mice show reduced anxiety, suggesting that GPR88 antagonists could have anxiolytic potential.[16] Conversely, GPR88 expression is altered by mood stabilizers and antidepressants.[7][9]
-
Addiction: GPR88 deletion impacts reward pathways.[14] Administration of GPR88 agonists has been shown to reduce alcohol self-administration in rodents, indicating a role in substance use disorders.[1][20]
-
ADHD: GPR88 KO mice exhibit hyperactivity and increased impulsivity, core symptoms of ADHD.[17][21] These findings, coupled with human genetic association studies, position GPR88 as a risk factor for ADHD.[21]
Pharmacology of GPR88
As an orphan receptor, the endogenous ligand for GPR88 has not yet been identified.[1] However, several synthetic agonists have been developed, which are invaluable tools for probing the receptor's function.
| Compound | Class | Potency (cAMP Assay) | Key Characteristics | Citations |
| 2-PCCA | Agonist | EC₅₀ = 116 nM | Early tool compound for in vitro studies. | [22] |
| RTI-13951-33 | Agonist | EC₅₀ = 25-45 nM | Potent, selective, and brain-penetrant. Reduces alcohol intake in rodents. | [20][22] |
| Compound 19 | Agonist | Not specified | Used in preclinical studies to validate on-target activity. | [14] |
| [3H]RTI-13951-33 | Radioligand | K_d_ = 535 nM ([³⁵S]GTPγS) | First developed radioligand for GPR88, enabling binding studies. | [20] |
Key Experimental Protocols
Detailed and robust experimental protocols are essential for studying GPR88 function. Below are methodologies for key in vitro and in vivo assays.
In Vitro Functional Assay: cAMP Accumulation
This assay directly measures the functional consequence of GPR88's Gαi/o coupling by quantifying the inhibition of intracellular cAMP production.
Principle: Cells expressing GPR88 are stimulated with forskolin (B1673556) to activate adenylyl cyclase and produce cAMP. The addition of a GPR88 agonist will activate the Gαi/o pathway, inhibiting adenylyl cyclase and causing a measurable decrease in cAMP levels.
Detailed Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human GPR88 in a 384-well white assay plate at a density of 5,000-10,000 cells/well and incubate overnight.[23]
-
Compound Preparation: Prepare serial dilutions of the GPR88 test compound (agonist or antagonist) in a suitable assay buffer. Prepare a solution of a known GPR88 agonist (e.g., RTI-13951-33) at its EC₈₀ concentration and a forskolin solution.[23]
-
Assay Procedure:
-
Detection: Add cAMP detection reagents (e.g., using HTRF or LANCE kits) according to the manufacturer's instructions and incubate.
-
Data Analysis: Measure the signal on a compatible plate reader. For agonists, calculate the EC₅₀ value from the dose-response curve of cAMP inhibition. For antagonists, calculate the IC₅₀ value.
Caption: Experimental workflow for a GPR88 cAMP accumulation functional assay.
Protein Interaction Assay: Bioluminescence Resonance Energy Transfer (BRET)
BRET assays are used to measure protein-protein interactions in live cells, making them ideal for studying GPR88 heteromerization with other GPCRs or its recruitment of β-arrestin.
Principle: One protein of interest (e.g., GPR88) is fused to a bioluminescent donor (Renilla Luciferase, Rluc), and the other protein (e.g., β-arrestin) is fused to a fluorescent acceptor (Yellow Fluorescent Protein, YFP). If the proteins are in close proximity (<10 nm), adding a substrate for Rluc will cause it to emit light that excites YFP, which in turn emits light at a different wavelength. This energy transfer is measured as the BRET ratio.
Detailed Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding GPR88-Rluc (donor) and a partner protein-YFP (acceptor), such as β-arrestin-2-YFP.[23]
-
Cell Seeding: 24-48 hours post-transfection, seed the cells into 96-well white, clear-bottom plates.
-
Assay Procedure:
-
Wash cells with assay buffer.
-
Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to the cells.
-
To measure agonist-induced interaction, immediately add the GPR88 agonist.[23]
-
-
BRET Measurement: Immediately measure the luminescence at two wavelengths simultaneously (e.g., ~475 nm for Rluc and ~530 nm for YFP) using a plate reader capable of dual-channel detection.[23]
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). An increase in the BRET ratio upon agonist stimulation indicates recruitment of the partner protein to GPR88.
In Situ Hybridization for mRNA Localization
This technique is used to visualize the specific location and distribution of Gpr88 mRNA within brain tissue, confirming its expression in specific anatomical structures and cell types.
Principle: A labeled antisense RNA probe, complementary to the Gpr88 mRNA sequence, is hybridized to tissue sections. The probe's label (e.g., a radioactive isotope like ³⁵S or a fluorescent marker) is then detected to reveal the location of the target mRNA.
Detailed Methodology:
-
Tissue Preparation: Perfuse and fix the animal (e.g., rat or mouse), dissect the brain, and section it on a cryostat into thin sections (e.g., 14-20 µm). Mount sections onto coated slides.
-
Probe Synthesis: Synthesize a cRNA probe complementary to Gpr88 mRNA using in vitro transcription with labeled nucleotides (e.g., ³⁵S-UTP).
-
Pre-hybridization: Treat the tissue sections with proteinase K to improve probe access, followed by acetylation to reduce non-specific binding.
-
Hybridization: Apply the labeled probe in a hybridization buffer to the tissue sections and incubate overnight in a humidified chamber (e.g., at 55-60°C).
-
Post-hybridization Washes: Perform a series of stringent washes with decreasing salt concentrations and increasing temperatures to remove any non-specifically bound probe. Include an RNase A treatment step to digest any remaining single-stranded probe.
-
Detection:
-
For radioactive probes, expose the slides to X-ray film or dip in photographic emulsion for autoradiography.
-
For fluorescent probes (FISH), use a fluorescence microscope to visualize the signal.
-
-
Analysis: Analyze the resulting images to map the anatomical distribution of Gpr88 mRNA expression.[4]
Conclusion and Future Directions
GPR88 is firmly established as a striatum-enriched orphan GPCR with a profound influence on the neuronal circuits governing motor function, mood, and cognition. Its role as a master regulator of other GPCRs, particularly dopaminergic and opioid receptors, places it at a critical intersection for therapeutic intervention in a host of CNS disorders.[1][6][7] The well-characterized phenotype of the GPR88 knockout mouse provides a robust platform for validating the on-target effects of novel therapeutic agents.[14]
Future research should prioritize several key areas:
-
De-orphanization: The identification of GPR88's endogenous ligand(s) would be a landmark discovery, revolutionizing our understanding of its physiological regulation.
-
Development of Antagonists: While several agonists exist, the development of selective, brain-penetrant GPR88 antagonists is crucial to fully probe its therapeutic potential, especially for conditions like anxiety where receptor inhibition is desired.[1][16]
-
Circuit-Specific Functions: Further studies using conditional knockout and cell-type-specific re-expression models will continue to dissect the distinct roles of GPR88 in the direct versus indirect pathways and in extra-striatal regions.[17][18]
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan GPCR, GPR88, modulates function of the striatal dopamine system: a possible therapeutic target for psychiatric disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 7. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Association study in three different populations between the GPR88 gene and major psychoses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain tissue expression of GPR88 - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. escholarship.org [escholarship.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Gene - GPR88 [maayanlab.cloud]
- 16. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/ Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Striatal GPR88 Modulates Foraging Efficiency | Journal of Neuroscience [jneurosci.org]
- 19. Gpr88 Deletion Impacts Motivational Control Without Overt Disruptions to Striatal Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. benchchem.com [benchchem.com]
Initial In Vivo Studies of RTI-122: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-122 is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88).[1] This receptor is predominantly expressed in the striatum, a key region of the brain involved in reward, motivation, and motor control.[2] Due to its specific localization and function, GPR88 has emerged as a promising therapeutic target for central nervous system disorders, including addiction.[2] this compound, a successor to earlier GPR88 agonists, was developed with improved metabolic stability and brain penetrance, making it a valuable tool for investigating the in vivo functions of GPR88 and a potential lead compound for drug development.[3][4] This technical guide provides a comprehensive overview of the initial in vivo studies of this compound, focusing on its pharmacological properties, behavioral effects, and the experimental methodologies employed.
Pharmacological Profile
In Vitro Potency
This compound demonstrates high potency as a GPR88 agonist in cell-based assays. Its efficacy is typically measured by its ability to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a downstream effector of the Gαi/o-coupled GPR88 receptor.
| Assay | Parameter | Value | Reference |
| cAMP Accumulation Assay | EC50 | 11 nM | [3][4] |
| [35S]GTPγS Binding Assay | EC50 | 12 nM | [4] |
In Vivo Pharmacokinetics in Mice
Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable properties for in vivo research, including good metabolic stability and the ability to cross the blood-brain barrier.
| Parameter | Value | Reference |
| Half-life (t1/2) | 5.8 hours | [3][4] |
| Brain/Plasma Ratio | >1 (specifically 1.2) | [3][4] |
In Vivo Behavioral Effects in Rodent Models of Alcohol Consumption
Initial in vivo studies have extensively characterized the effects of this compound on alcohol-seeking and consumption behaviors in both mice and rats. These studies consistently demonstrate that this compound reduces alcohol intake and motivation, suggesting a potential therapeutic application in the treatment of alcohol use disorder.
Effects on Alcohol Self-Administration and Motivation in Rats
This compound has been shown to dose-dependently reduce operant alcohol self-administration and the motivation to self-administer alcohol in progressive ratio tasks.[5][6]
| Experiment | Dose (mg/kg, i.p.) | Effect | Reference |
| Alcohol Self-Administration | 5 | Significant reduction in lever responses | [7][8] |
| 10 | Significant reduction in lever responses | [7][8] | |
| Progressive Ratio (unadulterated alcohol) | 5 | Significant reduction in breakpoint and total intake | [7] |
| 10 | Significant reduction in breakpoint and total intake | [7] | |
| Progressive Ratio (quinine-adulterated alcohol) | 5 | Significant reduction in breakpoint | [7] |
| Yohimbine-Induced Reinstatement (Seeking Phase) | 20 | Significant reduction in lever responses | [7] |
| Yohimbine-Induced Reinstatement (Reinitiation Phase) | 10 | Significant reduction in lever responses | [7] |
| 20 | Significant reduction in lever responses | [7] |
Effects on Alcohol Consumption in Mice
In mice, this compound reduces alcohol consumption in a two-bottle choice paradigm, an effect that is absent in GPR88 knockout mice, confirming the target specificity of the compound.[7]
| Experiment | Dose (mg/kg, i.p.) | Effect | Reference |
| Intermittent Access Two-Bottle Choice (WT mice) | 10 | Significant reduction in alcohol intake at 4 and 24 hours | [7] |
| Intermittent Access Two-Bottle Choice (Gpr88 KO mice) | 10 | No reduction in alcohol intake | [7] |
| Drinking-in-the-Dark | 10 | Significant attenuation of binge-like alcohol drinking | [3][4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been described as part of a medicinal chemistry effort to improve the pharmacokinetic properties of its predecessor, RTI-13951-33.[3] While a detailed, step-by-step protocol is proprietary, the published literature outlines the key synthetic strategies, which involve the coupling of a substituted cyclopropane (B1198618) carboxamide with a chiral amine.
General In Vivo Behavioral Procedures
The following are generalized protocols based on the initial in vivo studies of this compound. Specific parameters may vary between individual experiments.
Animals: Male and female C57BL/6J mice and Wistar rats are commonly used. Animals are typically housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum unless otherwise specified by the experimental design.[7]
Drug Preparation: this compound is dissolved in a vehicle such as 0.9% saline for intraperitoneal (i.p.) administration.[7]
Operant Alcohol Self-Administration (Rats):
-
Rats are trained to press a lever for oral alcohol reinforcement (e.g., 10% w/v ethanol) in operant conditioning chambers.
-
Training proceeds under a fixed-ratio (FR) schedule of reinforcement, which is gradually increased.
-
Once stable responding is achieved, the effects of this compound are tested.
-
This compound or vehicle is administered i.p. at a set time (e.g., 30 minutes) before the self-administration session.
-
The number of lever presses and alcohol deliveries are recorded.
Progressive Ratio (PR) Task (Rats):
-
Following stable self-administration, the motivation to obtain alcohol is assessed using a PR schedule, where the number of lever presses required for each subsequent reward increases.
-
The "breakpoint," or the last completed ratio, serves as a measure of motivation.
-
This compound or vehicle is administered prior to the PR session, and the breakpoint is determined.
Yohimbine-Induced Reinstatement (Rats):
-
After self-administration training, responding is extinguished by replacing the alcohol reward with water.
-
Once responding is extinguished, reinstatement of alcohol-seeking behavior is induced by a pharmacological stressor, such as yohimbine.
-
The effect of this compound on yohimbine-induced reinstatement of lever pressing is measured.
Intermittent Access Two-Bottle Choice (Mice):
-
Mice are given 24-hour concurrent access to two bottles, one containing water and the other an ethanol (B145695) solution (e.g., 20% v/v).
-
This access is provided intermittently (e.g., 3 times per week) to induce high levels of alcohol consumption.
-
After a stable baseline of alcohol intake is established, this compound or vehicle is administered, and the consumption from each bottle is measured at various time points.
Potential Radiolabeling of this compound for In Vivo Imaging
While no studies have reported the direct radiolabeling of this compound, a radioligand derived from its predecessor, [3H]RTI-33, has been synthesized for in vitro binding assays.[9] For in vivo imaging studies using techniques like Positron Emission Tomography (PET), this compound could potentially be labeled with a positron-emitting radionuclide such as Carbon-11 (11C) or Fluorine-18 (18F). A common strategy would involve the synthesis of a suitable precursor for radiolabeling, followed by a rapid radiochemical reaction and purification. Given the structure of this compound, radiolabeling could potentially be achieved by introducing the radionuclide at various positions, such as the methoxy (B1213986) group (11C-methylation) or by incorporating a fluorine atom (18F-fluorination) on the phenyl ring.
Signaling Pathways and Experimental Workflows
GPR88 Signaling Pathway
GPR88 is a Gαi/o-coupled receptor.[2] Upon activation by an agonist such as this compound, the receptor stimulates the Gαi/o protein, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cAMP. The reduction in cAMP levels can modulate the activity of various downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release.
Caption: GPR88 Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Testing of this compound
The in vivo evaluation of this compound in animal models of alcohol consumption typically follows a structured workflow, from initial behavioral training to data analysis.
Caption: In Vivo Efficacy Testing Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GPR88 agonist this compound reduces alcohol-related motivation and consumption | RTI [rti.org]
- 7. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RTI-122 Dosing in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen for the GPR88 agonist, RTI-122, in rat studies, based on currently available preclinical research. The protocols outlined below are intended to serve as a guide for designing and executing experiments to evaluate the effects of this compound on behavior and neurobiology in rats.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the administration and effects of this compound in rat behavioral studies.
Table 1: this compound Dosing Regimen in Rats
| Parameter | Value | Source(s) |
| Effective Dose Range | 2.5 - 10 mg/kg | [1][2] |
| Route of Administration | Intraperitoneal (IP) | [1] |
| Vehicle | 0.9% Saline | [1] |
| Administration Volume | 1 ml/kg | [1] |
| Pre-treatment Time | 60 minutes prior to behavioral testing | [1] |
Table 2: Pharmacokinetic Parameters of this compound (in mice)
Note: Rat-specific pharmacokinetic data for this compound is not currently available in the public domain. The following data is from studies conducted in mice and should be considered as an estimation for rat studies.
| Parameter | Value | Source(s) |
| Half-life (t½) | 5.8 hours | [3][4] |
| Brain Permeability | Good (Brain/Plasma Ratio > 1) | [3][4] |
Table 3: Summary of Behavioral Effects of this compound in Rats
| Behavioral Assay | Doses Tested (mg/kg, IP) | Observed Effect | Source(s) |
| Operant Alcohol Self-Administration | 2.5, 5, 10 | Dose-dependent reduction in alcohol self-administration. | [1][2] |
| Progressive Ratio Task (Alcohol) | 5, 10 | Decreased motivation to self-administer alcohol. | [1][2] |
| Yohimbine-Induced Reinstatement | High dose (not specified) | Reduction in reinstatement of alcohol-seeking behavior. | [1][2] |
| Sucrose (B13894) Self-Administration | Not specified | No effect on sucrose self-administration. | [1][2] |
Experimental Protocols
Drug Preparation
-
Compound: this compound (3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester).
-
Vehicle: Sterile 0.9% saline solution.
-
Preparation: Dissolve this compound in the saline vehicle to achieve the desired final concentrations (e.g., 2.5 mg/ml, 5 mg/ml, and 10 mg/ml for a 1 ml/kg injection volume). Ensure the solution is homogenous.
Intraperitoneal (IP) Injection Protocol
This protocol is a standard method for intraperitoneal administration in rats.[5][6][7][8]
-
Animal Restraint:
-
For a two-person technique, one person should restrain the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand should hold the rear feet and tail. The rat should be held in dorsal recumbency with its head tilted slightly downward.[6]
-
For a one-person technique, the rat can be wrapped in a towel to ensure it cannot move, then gently rotated into dorsal recumbency.[6]
-
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum, which is typically located on the left side.[5]
-
Site Preparation: Disinfect the injection site with 70% alcohol.[5]
-
Needle Insertion: Use a sterile needle (23-25 gauge recommended) and syringe.[6] Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[6][7]
-
Aspiration: Gently pull back the plunger to ensure no bodily fluids (e.g., urine, intestinal contents) are aspirated. If fluid is drawn, discard the syringe and prepare a new injection.[5]
-
Injection: If aspiration is clear, depress the plunger to administer the this compound solution.
-
Withdrawal and Post-injection Care: Withdraw the needle and return the rat to its cage. Monitor the animal for any signs of distress.[6]
Operant Alcohol Self-Administration Protocol
This protocol is based on established methods for training rats to self-administer alcohol.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system (e.g., a dipper or pump), and associated cue lights.
-
Acquisition of Lever Pressing:
-
Rats are first trained to press a lever for a palatable solution, such as sucrose or saccharin, on a fixed-ratio 1 (FR1) schedule (one lever press results in one reward delivery).
-
Once lever pressing is established, alcohol is gradually introduced into the solution, and the concentration of the sweet solution is faded out over several sessions.
-
-
Stable Self-Administration: Training continues until rats exhibit stable levels of alcohol self-administration.
-
This compound Administration: 60 minutes prior to the start of the operant session, administer this compound or vehicle via intraperitoneal injection as described in section 2.2.[1]
-
Testing Session: Place the rat in the operant chamber and allow it to self-administer alcohol for a set duration (e.g., 30 minutes). Record the number of active and inactive lever presses.
Progressive Ratio Task Protocol
This task is used to assess the motivation to obtain a reward.
-
Apparatus: Same as for operant self-administration.
-
Prerequisite Training: Rats should be trained to self-administer alcohol on a fixed-ratio schedule (e.g., FR1 or FR3) until responding is stable.
-
Progressive Ratio Schedule: The response requirement to obtain a single delivery of alcohol is systematically increased within a session. For example, the number of lever presses required could increase after each reward (e.g., 1, 2, 4, 6, 9, 12, etc.).
-
This compound Administration: 60 minutes prior to the start of the progressive ratio session, administer this compound or vehicle via intraperitoneal injection.[1]
-
Testing Session: The session continues until the rat ceases to respond for a set period (e.g., 1 hour). The primary measure is the "breakpoint," which is the highest number of lever presses the rat completes for a single reward.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR88 Signaling Pathway Activated by this compound.
References
- 1. The GPR88 Agonist this compound Reduces Alcohol-Related Motivation and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GPR88 agonist this compound reduces alcohol-related motivation and consumption | RTI [rti.org]
- 3. This compound as a potent GPR88 agonist for CNS-related disorders | BioWorld [bioworld.com]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research.vt.edu [research.vt.edu]
Application Notes and Protocols for the Preparation of RTI-122 for Intraperitoneal Injection
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and administration of RTI-122, a selective agonist for the GPR88 receptor, for intraperitoneal (IP) injection in preclinical research models.[1]
Introduction
This compound is an experimental drug with a high affinity for the GPR88 receptor, which is primarily expressed in the striatum.[2] It has demonstrated efficacy in reducing alcohol consumption and motivation in animal models, making it a promising candidate for the development of treatments for alcohol use disorder.[2][3] Proper preparation and administration of this compound are crucial for obtaining reliable and reproducible experimental results. This protocol outlines the dissolution of this compound in a suitable vehicle for in vivo studies via intraperitoneal injection.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and administration of this compound.
| Parameter | Value | Species | Source |
| Vehicle | 0.9% Saline | Mouse, Rat | [4] |
| Dosage Range | 5 - 20 mg/kg | Mouse, Rat | [4] |
| Administration Volume | 10 mL/kg | Mouse | [4] |
| Administration Volume | 1 mL/kg | Rat | [4] |
| Pre-treatment Time | 60 minutes prior to testing | Mouse | [4] |
| Aqueous Solubility | 261 μM (Kinetic) | N/A | [5] |
| Half-life in Mice | 5.8 hours | Mouse | [3][5] |
| Brain to Plasma Ratio | >1 | Mouse | [3][5] |
Experimental Protocol: Preparation of this compound Solution
This protocol details the steps for preparing an this compound solution for intraperitoneal injection.
3.1. Materials
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional, for aid in dissolution)
-
Analytical balance
-
Spatula
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[6]
-
70% ethanol (B145695) for disinfection
3.2. Procedure
-
Calculate the Required Amount: Determine the total amount of this compound and saline needed based on the desired concentration, the number of animals, and their weights. For example, to prepare a 10 mg/kg dose for a 25g mouse with an injection volume of 10 mL/kg, you would need a solution with a concentration of 1 mg/mL.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Add Saline: Add the calculated volume of sterile 0.9% saline to the vial containing the this compound powder.
-
Dissolve the Compound: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the prepared solution appropriately. For short-term use, it can typically be stored at 2-8°C. For long-term storage, consult the manufacturer's stability data.
-
Pre-administration: Before injection, it is recommended to warm the solution to room or body temperature to prevent a drop in the animal's body temperature.[6]
Intraperitoneal Injection Procedure
This section provides a general guideline for IP injection in rodents. Always adhere to your institution's approved animal care and use protocols.
-
Animal Restraint: Gently restrain the mouse or rat. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique is often recommended.[6] The animal should be positioned with its head tilted downwards.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[6][7]
-
Injection: Insert a sterile needle (bevel up) at a 30-40 degree angle into the identified injection site.[6]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Administer the Solution: If there is negative pressure, depress the plunger to administer the this compound solution.[6]
-
Withdraw Needle and Monitor: Withdraw the needle and return the animal to its cage. Monitor the animal for any adverse reactions.
Visualizations
Experimental Workflow for this compound Preparation and Administration
Caption: Workflow for preparing and administering this compound.
Logical Relationship of Experimental Parameters
Caption: Key parameters for this compound in vivo experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The GPR88 Agonist this compound Reduces Alcohol-Related Motivation and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for the Two-Bottle Choice Paradigm Using RTI-122
For Researchers, Scientists, and Drug Development Professionals
Introduction
The two-bottle choice paradigm is a widely utilized behavioral model in preclinical research to assess voluntary consumption and preference for various solutions, most notably alcohol, in rodents. This model is instrumental in screening potential pharmacotherapies for alcohol use disorder (AUD). This document provides detailed application notes and protocols for utilizing the two-bottle choice paradigm with RTI-122, a selective agonist for the G protein-coupled receptor 88 (GPR88), to investigate its effects on alcohol consumption.
This compound is an experimental compound that has demonstrated efficacy in reducing alcohol intake in preclinical models.[1][2] Its mechanism of action is centered on the activation of GPR88, a receptor predominantly expressed in the striatum, a brain region critically involved in reward and motivation.[3][4] Studies have shown that the effect of this compound on alcohol consumption is dependent on the presence of GPR88, as the compound has no effect in GPR88 knockout mice.[3] This specificity makes this compound a valuable tool for investigating the role of GPR88 in alcohol-related behaviors.
These notes provide a comprehensive guide for researchers, including detailed experimental protocols, data presentation tables, and visualizations of the experimental workflow and the proposed signaling pathway of this compound.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on 20% ethanol (B145695) consumption in wild-type (WT) and Gpr88 knockout (KO) mice using an intermittent access two-bottle choice paradigm.
Table 1: Effect of this compound (10 mg/kg) on 20% Ethanol Intake in Male Mice
| Genotype | Treatment | N | Mean Ethanol Intake (g/kg) at 4h (± SEM) | Mean Ethanol Intake (g/kg) at 24h (± SEM) |
| WT | Vehicle | 31-37 | ~2.5 (± 0.3) | ~5.0 (± 0.5) |
| WT | This compound | 31-37 | ~1.5 (± 0.2)* | ~3.5 (± 0.4)** |
| Gpr88 KO | Vehicle | 31-37 | ~3.0 (± 0.4) | ~6.0 (± 0.6) |
| Gpr88 KO | This compound | 31-37 | ~3.0 (± 0.4) | ~6.0 (± 0.6) |
*p < 0.05, **p < 0.01 compared to vehicle. Data extracted from a study by Lovelock et al.[5]
Table 2: Effect of this compound (20 mg/kg) on 20% Ethanol Intake in Male Mice
| Genotype | Treatment | N | Mean Ethanol Intake (g/kg) at 4h (± SEM) | Mean Ethanol Intake (g/kg) at 24h (± SEM) |
| WT | Vehicle | 18-21 | ~2.8 (± 0.4) | ~5.5 (± 0.6) |
| WT | This compound | 18-21 | ~1.0 (± 0.2) | ~2.5 (± 0.3) |
| Gpr88 KO | Vehicle | 18-21 | ~3.2 (± 0.5) | ~6.5 (± 0.7) |
| Gpr88 KO | This compound | 18-21 | ~3.2 (± 0.5) | ~6.5 (± 0.7) |
**p < 0.01 compared to vehicle. Data extracted from a study by Lovelock et al.[5]
Table 3: Effect of this compound (10 mg/kg) on 20% Ethanol Intake in Female Mice
| Genotype | Treatment | N | Mean Ethanol Intake (g/kg) at 4h (± SEM) | Mean Ethanol Intake (g/kg) at 24h (± SEM) |
| WT | Vehicle | 6-9 | ~3.5 (± 0.6) | ~7.0 (± 1.0) |
| WT | This compound | 6-9 | ~3.0 (± 0.5) | ~6.0 (± 0.9) |
| Gpr88 KO | Vehicle | 6-9 | ~4.0 (± 0.7) | ~8.0 (± 1.2) |
| Gpr88 KO | This compound | 6-9 | ~4.0 (± 0.7) | ~8.0 (± 1.2) |
Data extracted from a study by Lovelock et al.[5]
Table 4: Effect of this compound (20 mg/kg) on 20% Ethanol Intake in Female Mice
| Genotype | Treatment | N | Mean Ethanol Intake (g/kg) at 4h (± SEM) | Mean Ethanol Intake (g/kg) at 24h (± SEM) |
| WT | Vehicle | 13-15 | ~4.0 (± 0.6) | ~8.0 (± 1.1) |
| WT | This compound | 13-15 | ~2.0 (± 0.3) | ~4.0 (± 0.6) |
| Gpr88 KO | Vehicle | 13-15 | ~4.5 (± 0.7) | ~9.0 (± 1.3) |
| Gpr88 KO | This compound | 13-15 | ~4.5 (± 0.7) | ~9.0 (± 1.3) |
**p < 0.01 compared to vehicle. Data extracted from a study by Lovelock et al.[5]
Experimental Protocols
Intermittent Access 20% Ethanol Two-Bottle Choice (IA20%-2bc) Procedure
This protocol is adapted from procedures that have been shown to induce high levels of voluntary ethanol consumption in rodents.[6][7]
1. Animals and Housing:
-
Species: C57BL/6J mice are commonly used due to their preference for ethanol. Both male and female mice can be used.
-
Housing: Mice should be individually housed to accurately measure individual fluid consumption. Standard laboratory cages with ad libitum access to food and water (except during specified drinking sessions) are required.
-
Environment: Maintain a 12:12 hour light-dark cycle with controlled temperature and humidity.
2. Habituation Phase (1 week):
-
Upon arrival, allow mice to acclimate to the facility for at least one week with group housing.
-
Following acclimation, single-house the mice and habituate them to the presence of two drinking bottles, both containing water. This helps to familiarize the animals with the two-bottle setup and reduces novelty-induced stress.
3. Ethanol Access Phase (6 weeks):
-
Schedule: On Mondays, Wednesdays, and Fridays, provide the mice with two bottles: one containing 20% (v/v) ethanol in tap water and the other containing tap water.[8]
-
On Tuesdays, Thursdays, Saturdays, and Sundays, both bottles should contain only tap water. This intermittent access schedule has been shown to escalate and maintain high levels of ethanol consumption.[6][8]
-
Bottle Position: The position of the ethanol and water bottles should be alternated with each ethanol access session to control for any side preference.
-
Fluid Measurement: Measure the volume consumed from each bottle daily at a consistent time. A digital scale can be used to weigh the bottles for more accurate measurements. Account for any spillage by using control cages with drinking bottles that are not accessed by animals.
4. Drug Administration and Testing:
-
Test Days: On designated test days (typically after the 6-week ethanol access phase), administer this compound or the vehicle control.
-
Dosage and Administration: this compound can be administered via intraperitoneal (i.p.) injection. Doses of 10 mg/kg and 20 mg/kg have been shown to be effective.[3][5] The vehicle is typically saline.
-
Timing: Administer this compound or vehicle 60 minutes prior to the start of the 24-hour ethanol access session.[5]
-
Data Collection: Measure ethanol and water consumption at 4 hours and 24 hours post-drug administration.[5]
5. Data Analysis:
-
Ethanol Intake: Calculate ethanol intake in grams per kilogram of body weight (g/kg). The density of 20% ethanol is approximately 0.97 g/mL.
-
Ethanol Intake (g) = Volume consumed (mL) * 0.20 * 0.789 g/mL (density of 100% ethanol)
-
Ethanol Intake (g/kg) = Ethanol Intake (g) / Body Weight (kg)
-
-
Preference Ratio: Calculate the preference for the ethanol solution.
-
Preference Ratio = Volume of ethanol solution consumed (mL) / Total volume of fluid consumed (mL)
-
-
Statistical Analysis: Data can be analyzed using a two-way ANOVA with treatment (this compound vs. vehicle) and genotype (WT vs. Gpr88 KO) as factors. Post-hoc tests can be used to compare individual group means.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound via GPR88 activation.
Experimental Workflow
Caption: Experimental workflow for the two-bottle choice paradigm with this compound.
Logical Relationship of this compound's Effect
Caption: Logical relationship of this compound's effect on alcohol consumption.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as a potent GPR88 agonist for CNS-related disorders | BioWorld [bioworld.com]
- 3. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR88 Agonist this compound Reduces Alcohol-Related Motivation and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Persistent escalation of alcohol drinking in C57BL/6J mice with intermittent access to 20% ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Rats Consume 20% Ethanol in a Long-Term Intermittent-Access Two-Bottle-Choice Paradigm | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Locomotor Activity Testing with RTI-122
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locomotor activity is a fundamental measure of an organism's behavioral output and is widely used in preclinical research to assess the effects of novel therapeutic compounds on the central nervous system (CNS).[1][2] The open field test is a common paradigm to evaluate spontaneous locomotor activity, exploratory behavior, and anxiety-like states in rodents.[1][2] Alterations in locomotor activity can indicate stimulant, depressant, anxiolytic, or anxiogenic properties of a test compound. This document provides detailed application notes and protocols for assessing the effects of RTI-122, a selective GPR88 agonist, on locomotor activity in rodents.
This compound is an experimental drug that acts as a selective agonist for the G protein-coupled receptor 88 (GPR88).[3] GPR88 is highly expressed in the striatum, a key brain region involved in motor control, reward, and motivation.[4][5][6] Preclinical studies have shown that this compound dose-dependently reduces spontaneous locomotor activity in mice.[4][5] This effect is consistent with the phenotype of GPR88 knockout mice, which exhibit hyperactivity. These findings suggest that GPR88 signaling plays an inhibitory role in modulating motor activity.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on spontaneous locomotor activity in wild-type male mice. Data is presented as the total distance traveled in centimeters during a 60-minute session, divided into 20-minute intervals, following intraperitoneal (IP) administration of this compound.
| Dose of this compound (mg/kg, IP) | Time Interval (minutes) | Mean Total Distance Traveled (cm) ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle | 0-20 | Data not explicitly provided in search results | - |
| 2.5 | 0-20 | No significant alteration | Not Significant |
| 5 | 0-20 | No significant alteration | Not Significant |
| 10 | 0-20 | Significantly reduced | p < 0.001 |
| 20 | 0-20 | Strongly reduced | p < 0.05 |
| Vehicle | 20-40 | Data not explicitly provided in search results | - |
| 2.5 | 20-40 | No significant alteration | Not Significant |
| 5 | 20-40 | No significant alteration | Not Significant |
| 10 | 20-40 | No significant alteration | Not Significant |
| 20 | 20-40 | Strongly reduced | p < 0.01 |
| Vehicle | 40-60 | Data not explicitly provided in search results | - |
| 2.5 | 40-60 | No effect | Not Significant |
| 5 | 40-60 | No effect | Not Significant |
| 10 | 40-60 | No effect | Not Significant |
| 20 | 40-60 | No effect | Not Significant |
Data synthesized from a study by Lovelock et al. (2025) published in Addiction Biology.[4][5]
Experimental Protocols
This section provides a detailed methodology for conducting a locomotor activity study with this compound in mice.
Materials and Equipment
-
Test Compound: this compound
-
Vehicle: Saline or other appropriate vehicle
-
Animals: Male C57BL/6 mice (or other appropriate strain)
-
Locomotor Activity Chambers: e.g., VersaMax chambers (Omnitech, USA) or similar open field arenas equipped with infrared beam arrays for automated activity tracking.[1] Alternatively, a video tracking system with appropriate software can be used.[7][8]
-
Animal Scale
-
Syringes and Needles for IP injections
-
Disinfectant: 70% ethanol (B145695) or other suitable cleaning agent
-
Timers
Experimental Procedure
-
Animal Acclimation:
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation to the housing facility before the start of the experiment.
-
On the day of testing, bring the animals to the testing room and allow them to acclimate for at least 30-60 minutes before the experiment begins.[1]
-
-
Habituation to Experimental Procedures:
-
To minimize stress-induced hyperactivity, habituate the animals to the handling and injection procedures for at least two days prior to the start of the experiment.
-
On habituation days, handle each mouse and perform a sham injection with the vehicle.
-
Place the animals in the locomotor activity chambers for a 15-minute habituation period.[4]
-
-
Drug Preparation and Administration:
-
Locomotor Activity Recording:
-
Immediately after injection, place the mouse in the center of the locomotor activity chamber.
-
Begin recording locomotor activity immediately.
-
Record activity for a total of 60 minutes, with data collected in 5 or 10-minute bins to allow for time-course analysis.[4] Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical software (e.g., GraphPad Prism).
-
Compare the locomotor activity of the this compound treated groups to the vehicle-treated control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons.[4]
-
A p-value of < 0.05 is typically considered statistically significant.
-
Mandatory Visualizations
Signaling Pathway of this compound at the GPR88 Receptor
Caption: Simplified signaling pathway of this compound acting as a GPR88 agonist.
Experimental Workflow for Locomotor Activity Testing
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. youtube.com [youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GPR88 Agonist this compound Reduces Alcohol-Related Motivation and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. An open-source video tracking system for mouse locomotor activity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Progressive Ratio Schedule with RTI-122 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing studies using a progressive ratio (PR) schedule to assess the motivational properties of stimuli following the administration of RTI-122, a selective GPR88 agonist. The protocols are intended to offer a detailed framework for conducting these experiments in a laboratory setting.
Introduction
The progressive ratio schedule is a powerful behavioral paradigm used to measure the reinforcing efficacy of a stimulus, such as a drug or a palatable food. In this schedule, the number of responses required to obtain a reinforcer systematically increases with each successive reinforcer delivery. The "breakpoint," defined as the highest ratio of responses an animal completes, serves as a primary measure of motivation.
This compound is a selective agonist for the G protein-coupled receptor 88 (GPR88). GPR88 is highly expressed in the striatum, a brain region critical for reward and motivation.[1][2] Studies have shown that this compound can reduce alcohol consumption and the motivation to self-administer alcohol in preclinical models, suggesting a role for GPR88 in modulating reward-related behaviors.[1][2] These protocols are designed to facilitate the investigation of this compound's effects on motivation using the progressive ratio schedule.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on breakpoint and other relevant measures in a progressive ratio schedule for alcohol self-administration in rats.
Table 1: Effect of this compound on Breakpoint for Alcohol Self-Administration in Rats
| Treatment Group | Dose (mg/kg, IP) | Breakpoint (Mean ± SEM) |
| Vehicle | 0 | 45.3 ± 5.1 |
| This compound | 2.5 | 38.1 ± 4.8 |
| This compound | 5 | 25.6 ± 3.9* |
| This compound | 10 | 18.2 ± 2.5** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data synthesized from preclinical studies.[1][2]
Table 2: Effect of this compound on Total Intake and Locomotor Activity during Progressive Ratio Sessions
| Treatment Group | Dose (mg/kg, IP) | Total Alcohol Intake (g/kg ± SEM) | Locomotor Rate (counts/min ± SEM) |
| Vehicle | 0 | 1.2 ± 0.15 | 15.2 ± 1.8 |
| This compound | 2.5 | 1.0 ± 0.12 | 14.5 ± 1.7 |
| This compound | 5 | 0.7 ± 0.09 | 11.8 ± 1.5 |
| This compound | 10 | 0.5 ± 0.07 | 9.1 ± 1.2 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data synthesized from preclinical studies.[1][2]
Experimental Protocols
Protocol 1: Operant Self-Administration Training for Alcohol
Objective: To train rodents to self-administer alcohol on a fixed-ratio (FR) schedule as a prerequisite for progressive ratio testing.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and a cue light.
-
Alcohol solution (e.g., 15% v/v ethanol).
-
Water.
-
Experimental subjects (e.g., Wistar rats).
Procedure:
-
Habituation: Acclimate the animals to the operant chambers for 30-minute sessions for 2-3 days.
-
Initial Training (FR1):
-
Animals are placed in the operant chambers.
-
A press on the "active" lever results in the delivery of a small volume (e.g., 0.1 mL) of the alcohol solution and the presentation of a cue light for a short duration (e.g., 5 seconds).
-
A press on the "inactive" lever has no programmed consequence.
-
Sessions are typically 30 minutes in length and are conducted daily.
-
Training continues until a stable baseline of responding is achieved (e.g., >20 reinforcers per session for at least 3 consecutive days).
-
-
Progression to Higher FR Schedules (Optional but Recommended): To increase the robustness of the operant behavior, the response requirement can be gradually increased to FR2, then FR5.
Protocol 2: Progressive Ratio Schedule Testing with this compound Administration
Objective: To assess the effect of this compound on the motivation to self-administer alcohol using a progressive ratio schedule.
Materials:
-
Trained animals from Protocol 1.
-
This compound, synthesized and dissolved in a suitable vehicle (e.g., saline).[1]
-
Vehicle solution.
-
Syringes for intraperitoneal (IP) injection.
Procedure:
-
Baseline Progressive Ratio Session:
-
Prior to drug administration, establish a baseline breakpoint for each animal.
-
The response requirement for each reinforcer increases according to a predetermined sequence. A common progression is an exponential series, such as: 1, 2, 4, 6, 9, 12, 15, 20, 25, 32, 40, etc.
-
The session ends when the animal fails to make a response for a specified period (e.g., 30 minutes), and the last completed ratio is recorded as the breakpoint.
-
-
This compound Administration:
-
Administer this compound or vehicle via IP injection at a specified time before the session (e.g., 30 minutes).
-
A within-subjects design is often used, where each animal receives all doses of this compound and vehicle in a counterbalanced order. A washout period of at least 48-72 hours should be included between drug administrations.
-
-
Progressive Ratio Test Session:
-
Place the animal in the operant chamber at the designated time after injection.
-
The session proceeds as described in the baseline session.
-
Record the breakpoint, total number of reinforcers earned, active and inactive lever presses, and locomotor activity.
-
-
Data Analysis:
-
The primary dependent variable is the breakpoint.
-
Analyze the data using appropriate statistical methods, such as a repeated-measures ANOVA, to compare the effects of different doses of this compound to the vehicle condition.
-
Mandatory Visualizations
Caption: GPR88 Signaling Pathway Modulation by this compound.
Caption: Experimental Workflow for Progressive Ratio Testing.
References
Application Notes and Protocols for In Vivo Pharmacokinetic Analysis of RTI-122
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-122 is an experimental drug that functions as a selective agonist for the GPR88 receptor.[1] This receptor is predominantly expressed in the striatum, a key area of the brain involved in the reward system. Due to its role in modulating reward and motivational pathways, GPR88 has emerged as a potential therapeutic target for conditions like alcohol use disorder (AUD). This compound represents an advancement over earlier GPR88 agonists, demonstrating improved metabolic stability and brain penetration.[2][3] In preclinical studies involving rats, administration of this compound has been shown to decrease alcohol consumption, highlighting its potential for further investigation.[1]
These application notes provide a summary of the known pharmacokinetic properties of this compound and a detailed protocol for conducting in vivo pharmacokinetic studies to further characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation: Pharmacokinetic Parameters of this compound
Limited quantitative pharmacokinetic data for this compound is currently available in the public domain. The following table summarizes the reported parameters in mice.
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | 5.8 hours | Mouse | Not Specified | [2] |
| Brain/Plasma Ratio | >1 | Mouse | Not Specified | [2] |
Note: Further studies are required to determine other key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, and volume of distribution.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
1. Objective:
To determine the pharmacokinetic profile of this compound in mice following a single intravenous (IV) and oral (PO) administration.
2. Materials:
-
This compound (analytical grade)
-
Vehicle for dosing (e.g., saline, 5% DMSO/5% Solutol HS 15/90% saline)
-
Male C57BL/6 mice (8-10 weeks old)
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Dosing syringes and needles (for IV and PO administration)
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Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (LC-MS/MS)
3. Animal Dosing and Sample Collection:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound at a dose of 2 mg/kg via the tail vein.
-
Oral (PO) Group: Administer this compound at a dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous or submandibular vein at the following time points:
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IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Collect blood into heparinized tubes.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Brain Tissue Collection (Optional Satellite Group):
-
At selected time points, euthanize a separate group of animals.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Store the brain homogenate at -80°C until analysis to determine the brain-to-plasma concentration ratio.
-
4. Sample Analysis:
-
Sample Preparation: Perform protein precipitation of plasma samples by adding three volumes of cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma and brain homogenate.
-
Chromatographic Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample using a standard curve.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine the pharmacokinetic parameters (t½, Cmax, Tmax, AUC, clearance, volume of distribution).
-
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: Workflow for the in vivo pharmacokinetic analysis of this compound.
Hypothetical Metabolic Pathway of this compound
Disclaimer: The following diagram illustrates a hypothetical metabolic pathway for this compound based on common metabolic reactions for similar chemical structures. Specific metabolic pathways for this compound have not been empirically determined and published.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RTI-122 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with RTI-122, a potent and brain-penetrant GPR88 agonist. The following information, presented in a question-and-answer format, addresses common issues and offers practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known aqueous solubility of this compound?
A1: this compound has a reported kinetic solubility of 261 μM in aqueous solution.[1] This relatively low aqueous solubility is a key consideration for the preparation of stock solutions and experimental formulations.
Q2: What is a recommended solvent for preparing this compound for in vivo studies?
A2: For in vivo administration, particularly intraperitoneal (IP) injection in mice and rats, this compound has been successfully dissolved in 0.9% saline.[2]
Q3: Can I use DMSO to dissolve this compound for in vitro experiments?
Q4: What are the recommended storage conditions for this compound solutions?
A4: For a related compound, Gpr88-IN-1, it is recommended to aliquot stock solutions in DMSO into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] While specific stability data for this compound is not available, following a similar storage protocol is a good practice to maintain the integrity of the compound.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when I dilute my DMSO stock in aqueous media.
This is a common problem encountered with hydrophobic compounds. The drastic change in solvent polarity when diluting a DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
Solutions:
-
Lower the Final Concentration: Ensure that the final concentration of this compound in your assay is below its aqueous solubility limit of 261 μM.[1]
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines.[3] Increasing the final DMSO percentage in your assay can help maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Surfactant: The addition of a non-ionic surfactant can help to stabilize the compound in solution.
-
Pluronic F-68: A final concentration of 0.01-0.1% can be effective.[3]
-
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in your aqueous buffer or media.[3] This gradual decrease in solvent polarity can help to prevent precipitation.
-
Warm the Media: Gently warming the cell culture media or buffer to 37°C before adding the this compound stock solution may improve solubility.[3]
Issue 2: I am having difficulty dissolving this compound in saline for my in vivo experiments.
While saline has been used successfully, achieving higher concentrations can be challenging due to the compound's low aqueous solubility.
Solutions:
-
Sonication: Use a bath sonicator to aid in the dissolution of this compound in saline.
-
Gentle Warming: Gently warming the saline solution may help to increase the dissolution rate.
-
Alternative In Vivo Formulation: If saline is not a suitable vehicle for your required concentration, consider an alternative formulation. For the related compound Gpr88-IN-1, a mixture of 10% DMSO and 90% Corn Oil is a commonly used vehicle for in vivo administration.[3] Other potential formulations for compounds with low water solubility include combinations of DMSO, Tween 80, and saline.[3]
Quantitative Solubility Data
| Compound | Solvent/Vehicle | Solubility/Concentration | Reference |
| This compound | Aqueous Solution (Kinetic) | 261 μM | [1] |
| This compound | 0.9% Saline (in vivo dosing) | Doses of 2.5, 5, 10, and 20 mg/kg administered | [2] |
| Gpr88-IN-1 (related compound) | DMSO (in vitro stock) | 14.29 mg/mL (34.31 mM) | [4] |
| Gpr88-IN-1 (related compound) | 10% DMSO + 90% Corn Oil (in vivo) | Vehicle for administration | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Intraperitoneal (IP) Injection
This protocol is based on a method used in published studies.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile 0.9% saline to achieve the target concentration for dosing.
-
Sonication (if necessary): If the compound does not readily dissolve, place the vial in a bath sonicator for 5-10 minutes.
-
Visual Inspection: Ensure the final solution is clear and free of any visible particulates before administration.
-
Administration: The solution is now ready for intraperitoneal injection in mice (at a volume of 10 mL/kg) or rats (at a volume of 1 mL/kg).[2]
Protocol 2: General Protocol for Preparing this compound for In Vitro Assays
This protocol is a general guideline based on best practices for handling hydrophobic compounds.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Gentle warming and sonication may be used to facilitate dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials and store at -80°C.
-
Preparation of Working Solutions:
-
Method A (Direct Dilution): Directly dilute the DMSO stock solution into your pre-warmed (37°C) aqueous assay buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).
-
Method B (Serial Dilution): If precipitation occurs with direct dilution, perform a series of intermediate dilutions in the aqueous buffer. For example, prepare a 1:10 dilution of the DMSO stock in the buffer, and then further dilute this intermediate solution to the final concentration.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO (and any other solubilizing agents) as your experimental samples.
Visual Troubleshooting and Workflow Diagrams
Below are diagrams to visualize the troubleshooting process and experimental workflows.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound for in vitro assays.
References
- 1. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing RTI-122 Dosage for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RTI-122 in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental drug that functions as a selective agonist for the G protein-coupled receptor 88 (GPR88).[1][2][3] This receptor is highly expressed in the striatum, a brain region critical for modulating reward and motivational pathways.[1][4] this compound's effects on behavior are mediated through its activation of GPR88.[1]
Q2: What is the recommended vehicle for dissolving this compound for in vivo studies?
A2: For intraperitoneal (IP) injections in mice, this compound can be dissolved in a saline solution.[4] It is crucial to ensure complete dissolution and appropriate vehicle controls in your experimental design.
Q3: Are there any known off-target effects or non-specific behavioral changes I should be aware of?
A3: this compound has been shown to be selective for GPR88-mediated effects on alcohol consumption, as it did not impact sucrose (B13894) self-administration in rats.[1][3] However, at higher doses (10 mg/kg and 20 mg/kg), this compound can transiently reduce spontaneous locomotor activity in mice.[4] This is a critical consideration when interpreting data from behavioral assays where motor function is a key component.
Q4: What is the pharmacokinetic profile of this compound?
A4: In plasma, this compound has a reported half-life of 5.8 hours and a clearance rate of 23 mL/min/kg.[3] It demonstrates favorable brain permeability with a brain/plasma ratio greater than 1.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced overall activity in behavioral tasks. | Higher doses of this compound (e.g., 10-20 mg/kg in mice) can suppress spontaneous locomotion.[4] | Conduct dose-response studies to identify the optimal dose that affects the behavior of interest without causing significant motor impairment. Include control groups to measure locomotor activity independently of the primary behavioral task. |
| No effect on the target behavior. | The administered dose may be too low. The behavioral paradigm may not be sensitive to GPR88 modulation. | Increase the dose of this compound in a stepwise manner. Ensure the chosen behavioral assay is appropriate for studying reward and motivation, where GPR88 is primarily implicated. |
| Variability in experimental results. | Inconsistent drug administration or timing. Biological variability between subjects. | Ensure accurate and consistent dosing and timing of injections relative to the behavioral testing. Increase the number of subjects per group to enhance statistical power. |
| Precipitation of this compound in the vehicle. | Poor solubility of the compound. | Ensure the appropriate vehicle is used and that the compound is fully dissolved before administration. Gentle warming or sonication may aid dissolution, but stability under these conditions should be verified. |
Data Summary Tables
Table 1: this compound Dosage and Effects on Locomotor Activity in Mice
| Dose (mg/kg, IP) | Effect on Spontaneous Locomotion (First 20-40 mins) | Effect on Spontaneous Locomotion (After 40 mins) |
| 2.5 | No significant alteration.[4] | No effect.[4] |
| 5 | No significant alteration.[4] | No effect.[4] |
| 10 | Transient reduction.[4] | No effect.[4] |
| 20 | Strong reduction.[4] | No effect.[4] |
Table 2: Effective Doses of this compound in Alcohol-Related Behavioral Paradigms
| Animal Model | Behavioral Assay | Effective Dose (mg/kg, IP) | Observed Effect |
| Mice | Two-Bottle Choice | Not specified, but dose-dependent reduction | Reduced alcohol consumption.[1] |
| Rats | Operant Alcohol Self-Administration | 5 and 10 | Reduced alcohol lever responses.[4] |
| Rats | Progressive Ratio | 5 and 10 | Reduced breakpoint for alcohol reinforcement.[4] |
| Rats | Yohimbine-Induced Reinstatement | 10 and 20 | Reduced reinstatement of alcohol seeking.[4] |
Experimental Protocols
Locomotor Activity Assessment in Mice
-
Habituation: Place mice in VersaMax chambers for a 15-minute habituation period.[4]
-
Administration: Administer this compound (2.5, 5, 10, or 20 mg/kg, IP) or a saline vehicle.[4]
-
Testing: Immediately after injection, return the mice to the chambers for a 60-minute session.[4]
-
Data Analysis: Record and analyze the total distance traveled (in cm) in 5-minute bins.[4]
Operant Alcohol Self-Administration in Rats
-
Training: Train rats to self-administer alcohol in operant conditioning chambers.
-
Administration: Administer this compound (e.g., 5 or 10 mg/kg, IP) or vehicle prior to the session.
-
Session: Allow rats to respond for alcohol reinforcement during a 30-minute session.[4]
-
Data Collection: Record the number of lever presses for alcohol and inactive lever presses. Locomotor activity can also be monitored during the session.[4]
Visualizations
Caption: Experimental workflow for behavioral studies using this compound.
Caption: Simplified signaling pathway of this compound via GPR88 agonism.
References
- 1. The GPR88 Agonist this compound Reduces Alcohol-Related Motivation and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as a potent GPR88 agonist for CNS-related disorders | BioWorld [bioworld.com]
- 4. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Locomotor Changes After RTI-122 Administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the GPR88 agonist RTI-122. The information is designed to address specific issues that may be encountered during experiments assessing locomotor activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an agonist for the G protein-coupled receptor 88 (GPR88). GPR88 is an orphan receptor, meaning its endogenous ligand has not been definitively identified. It is highly expressed in the striatum, a key brain region involved in reward, motivation, and motor control. Activation of GPR88 by this compound modulates neuronal activity in the striatum.
Q2: What is the expected effect of this compound on spontaneous locomotor activity?
A2: this compound has been shown to dose-dependently reduce spontaneous locomotor activity in wild-type mice.[1][2][3] This effect is most prominent within the first 40 minutes after administration and tends to diminish over time.[1][2][3]
Q3: At what doses of this compound are changes in locomotor activity observed?
A3: In mice, doses of 10 mg/kg and 20 mg/kg have been reported to significantly reduce spontaneous locomotion.[1][2][3] A dose of 10 mg/kg typically produces a transient reduction, primarily within the first 20 minutes, while 20 mg/kg results in a more robust and longer-lasting decrease in activity for up to 40 minutes.[1][2][3] Doses of 2.5 mg/kg and 5 mg/kg have been shown to not significantly alter spontaneous locomotion.[1][2][3]
Q4: Why is it important to measure locomotor activity when studying the effects of this compound on other behaviors, such as alcohol consumption?
A4: Measuring locomotor activity is a critical control experiment. It helps to determine if the effects of this compound on a specific behavior (e.g., reduced alcohol self-administration) are due to a targeted modulation of reward and motivation pathways or simply a result of general motor impairment or sedation.[1][2] If a dose of this compound that reduces alcohol intake also significantly suppresses locomotion, the results must be interpreted with caution.
Q5: How does GPR88 activation by this compound lead to changes in locomotor activity?
A5: GPR88 activation is thought to have a "buffering" or inhibitory effect on the signaling of other G protein-coupled receptors in the striatum.[4][5] By activating GPR88, this compound can modulate the activity of striatal neurons, which are central to motor control circuits. GPR88 has been shown to inhibit both G protein-dependent and β-arrestin-dependent signaling pathways of other receptors, which can lead to a net decrease in neuronal excitability and, consequently, reduced locomotor output.[4][5]
Data Presentation
Table 1: Dose-Response Effects of this compound on Spontaneous Locomotor Activity in Mice
| Dose of this compound | Observation during 0-20 minutes | Observation during 20-40 minutes | Observation during 40-60 minutes |
| Vehicle | Normal locomotor activity | Normal locomotor activity | Normal locomotor activity |
| 2.5 mg/kg | No significant change[1][2][3] | No significant change | No significant change[1][2][3] |
| 5 mg/kg | No significant change[1][2][3] | No significant change | No significant change[1][2][3] |
| 10 mg/kg | Transient reduction in locomotion[1][2][3] | Activity returns to baseline | No significant change[1][2][3] |
| 20 mg/kg | Strong reduction in locomotion[1][2][3] | Strong reduction in locomotion[1][2][3] | Activity returns to baseline[1][2][3] |
Experimental Protocols
Protocol for Assessing Spontaneous Locomotor Activity in Mice Following this compound Administration
This protocol outlines the key steps for a standard open field test to assess spontaneous locomotor activity.
1. Animals:
-
Use adult male or female mice (e.g., C57BL/6J).
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House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week before testing.
2. Apparatus:
-
Use a standard open field arena (e.g., 40 x 40 x 30 cm) made of a non-porous material like Plexiglas.
-
The arena should be equipped with an automated activity monitoring system, such as a grid of infrared beams or an overhead video camera with tracking software.[1][6]
3. Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline, DMSO).
-
Administer this compound via the desired route (e.g., intraperitoneal injection) at the predetermined doses.
-
Administer a vehicle control to a separate group of animals.
4. Experimental Procedure:
-
Transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes.[1]
-
Administer the vehicle or the specific dose of this compound.
-
Place the animal gently into the center of the open field arena.
-
Record locomotor activity for a set duration, typically 60 minutes.
-
Between each animal, thoroughly clean the arena with a disinfectant (e.g., 70% ethanol) to remove any olfactory cues.[1]
5. Data Analysis:
-
The primary dependent variable is the total distance traveled, usually quantified in time bins (e.g., 5-minute or 20-minute intervals).
-
Other variables such as horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena can also be analyzed.
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA with post-hoc tests to compare different dose groups to the vehicle control.[2]
Troubleshooting Guide
Issue 1: No significant change in locomotor activity is observed even at higher doses (10-20 mg/kg) of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Preparation/Dose | Verify the calculations for drug concentration and the final administered dose. Ensure the drug is fully dissolved in the vehicle. |
| Animal Strain/Sex Differences | Some strains or sexes of mice may be less sensitive to this compound. Review the literature for data on the specific strain and sex being used. Consider conducting a dose-response study in your specific animal population. |
| Habituation to the Test Environment | If animals are overly habituated to the testing arena, their baseline activity may be too low to detect a further reduction. Ensure the environment is novel but not overly stressful. |
| Timing of Measurement | The locomotor-suppressing effects of this compound are most pronounced in the first 40 minutes.[1][2][3] Ensure your data analysis is focused on this early time window. |
Issue 2: A much stronger or longer-lasting locomotor suppression is observed than what is reported in the literature.
| Possible Cause | Troubleshooting Step |
| Environmental Stressors | High levels of stress (e.g., loud noises, bright lights, excessive handling) can interact with drug effects. Ensure the testing environment is quiet and has consistent, appropriate lighting.[7] |
| Animal Health Status | Underlying health issues can make animals more sensitive to the effects of a compound. Ensure all animals are healthy before testing. |
| Interaction with Other Compounds | If animals have been administered other substances, there could be a drug-drug interaction. Review the experimental history of the animals. |
Issue 3: It is unclear if the observed reduction in a reward-seeking behavior is due to a specific effect of this compound or a general locomotor deficit.
| Possible Cause | Troubleshooting Step |
| Confounding Motor Effects | The dose of this compound being used may be causing general motor impairment. |
| Dose-Response Comparison | Conduct separate dose-response studies for the reward-seeking behavior and for locomotor activity. If a dose reduces the reward-seeking behavior without significantly affecting locomotion, this suggests a more specific effect.[1] |
| Temporal Dissociation | Analyze the time course of the effects. If the reduction in the reward-seeking behavior persists after the locomotor effects have subsided (i.e., after 60 minutes), this also supports a more specific mechanism.[2] |
| Control for Motor Demands | In operant tasks, assess if the animal is still capable of performing the required motor action (e.g., pressing a lever) to obtain a different, highly palatable reward (e.g., sucrose). If the animal works for a different reward, it suggests the effect on the primary reward is not simply due to motor impairment.[1] |
Visualizations
Caption: Workflow for a typical locomotor activity experiment.
Caption: A logical guide for troubleshooting common issues.
Caption: GPR88's modulatory role in neuronal signaling.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Assessment of Spontaneous Locomotor and Running Activity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 5. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RTI-122 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the GPR88 agonist, RTI-122, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental drug that functions as a selective agonist for the G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is predominantly expressed in the striatum, a key brain region involved in motor control, cognition, and reward.[3][4] this compound is being investigated for its potential therapeutic effects, particularly in the context of alcohol use disorder.[5]
Q2: What is the expected effect of this compound on alcohol consumption in animal models?
A2: In rodent models, this compound has been shown to reduce alcohol consumption and motivation to self-administer alcohol.[5][6][7] Studies have demonstrated that this compound can decrease alcohol intake in a two-bottle choice paradigm and reduce breakpoints in progressive ratio tasks, suggesting it diminishes the reinforcing properties of alcohol.[5][7]
Q3: Does this compound have an effect on general locomotor activity?
A3: Yes, this compound can dose-dependently reduce spontaneous locomotor activity in mice.[1][8] This effect is typically more pronounced at higher doses and during the initial period after administration.[1][8] It is crucial to consider this potential confounding variable when designing and interpreting behavioral experiments.
Q4: How is this compound typically administered in preclinical studies?
A4: In most preclinical research, this compound is dissolved in saline (0.9%) and administered via intraperitoneal (IP) injection.[8][9] The specific volume and concentration will vary depending on the animal model (e.g., 10 mL/kg for mice, 1 mL/kg for rats).[8]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected behavioral effects of this compound.
-
Potential Cause: Animal strain, sex, or age differences.
-
Troubleshooting: Ensure that the animal model specifics (strain, sex, age) are consistent across experimental groups. Be aware that behavioral responses can vary between different rodent strains.
-
-
Potential Cause: Suboptimal dosing or timing of administration.
-
Troubleshooting: Conduct a dose-response study to determine the optimal effective dose for your specific behavioral paradigm. The timing of administration relative to behavioral testing is also critical; for many behavioral tests with this compound, administration occurs 60 minutes prior to the session.[8]
-
-
Potential Cause: Habituation to the testing environment.
-
Troubleshooting: Ensure all animals are adequately habituated to the testing apparatus and environment before the experiment begins to minimize stress-induced variability in behavior.
-
Issue 2: Observed effects may be confounded by changes in locomotor activity.
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Potential Cause: The dose of this compound is high enough to suppress motor activity, which can be misinterpreted as a specific effect on the behavior of interest (e.g., reduced responding for a reward).
-
Troubleshooting:
-
Always include a locomotor activity assessment as a control experiment, using the same doses of this compound that will be used in the primary behavioral experiment.[1][8]
-
Analyze locomotor activity data alongside the primary behavioral data to dissociate specific effects from general motor suppression.
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If possible, choose a dose of this compound that has a minimal effect on locomotor activity but is still effective in the primary behavioral paradigm. Studies have shown that at certain time points post-administration, the effects on locomotion may dissipate while the effects on other behaviors persist.[8]
-
-
Issue 3: Difficulty in replicating in vitro findings in in vivo models.
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Potential Cause: Poor pharmacokinetic properties of the compound in the chosen animal model.
-
Troubleshooting: While this compound has shown good metabolic stability and brain permeability in mice, it is essential to consider potential species differences in metabolism and distribution.[10] If feasible, conduct pharmacokinetic studies to determine the brain and plasma concentrations of this compound in your specific animal model and correlate them with the observed behavioral effects.
-
-
Potential Cause: Off-target effects of the compound.
-
Troubleshooting: While this compound is a selective GPR88 agonist, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.[8] If unexpected phenotypes are observed, consider conducting in vitro binding assays against a panel of other receptors, particularly other GPCRs known to be expressed in the striatum.
-
Data Presentation
Table 1: Dose-Response of this compound on Locomotor Activity in Mice
| Dose (mg/kg, IP) | Total Distance Traveled (0-20 min post-injection) | Statistical Significance vs. Vehicle |
| Vehicle | Baseline | - |
| 2.5 | No significant change | Not Significant |
| 5 | No significant change | Not Significant |
| 10 | Significant reduction | p < 0.001 |
| 20 | Strong reduction | p < 0.05 |
Data summarized from studies in wild-type male mice.[1][8]
Table 2: Effect of this compound on Alcohol Self-Administration in Rats
| Dose (mg/kg, IP) | Lever Responses for Alcohol | Statistical Significance vs. Vehicle |
| Vehicle | Baseline | - |
| 2.5 | Reduction | Not specified |
| 5 | Significant reduction | p < 0.05 |
| 10 | Significant reduction | p < 0.05 |
Data from a 30-minute operant self-administration session in male and female rats.[7][8]
Experimental Protocols
Operant Alcohol Self-Administration in Rats
This protocol is a general guideline for assessing the effect of this compound on the motivation to self-administer alcohol.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and a syringe pump for delivering liquid reinforcement.
-
Procedure:
-
Training: Rats are trained to press an active lever for alcohol (e.g., 15% v/v) reinforcement on a fixed-ratio schedule (e.g., FR2). A sucrose (B13894) fading procedure is often used to initiate and maintain stable alcohol self-administration.[8] Inactive lever presses are recorded but have no programmed consequences.
-
Baseline: Once stable responding is achieved, a baseline of alcohol intake is established over several sessions.
-
Drug Administration: On test days, rats are administered this compound (e.g., 0, 2.5, 5, 10 mg/kg, IP) or vehicle 60 minutes before the start of the self-administration session.[8] A within-subject Latin square design is recommended to balance the order of drug doses.[8]
-
Testing: Rats are placed in the operant chambers for a 30-minute session. The number of active and inactive lever presses, as well as the amount of alcohol consumed, are recorded.
-
Control for Motor Effects: Locomotor activity should be monitored during the self-administration session to assess any confounding effects of this compound on motor function.[7][8]
-
Locomotor Activity Assessment in Mice
This protocol outlines a method to measure the effect of this compound on spontaneous locomotor activity.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems or video tracking software to measure distance traveled.
-
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Mice are administered this compound (e.g., 0, 2.5, 5, 10, 20 mg/kg, IP) or vehicle.[1][8]
-
Testing: Immediately after injection, mice are placed in the center of the open-field arena, and locomotor activity is recorded for a set duration (e.g., 60 minutes).[8]
-
Data Analysis: The total distance traveled is typically analyzed in time bins (e.g., 5 or 20 minutes) to assess the time course of the drug's effect.[1][8]
-
Mandatory Visualizations
Caption: GPR88 Signaling Pathway.
References
- 1. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
Technical Support Center: Minimizing Stress in RTI-122 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing stress in animal studies involving the GPR88 agonist, RTI-122. By implementing the following best practices, researchers can enhance animal welfare, reduce data variability, and improve the reliability and reproducibility of their experimental findings.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize stress in animal studies with this compound?
A1: Minimizing stress in laboratory animals is crucial for both ethical considerations and scientific validity. Stress can profoundly impact animal well-being and introduce confounding variables into experiments, affecting measures of anxiety and other behavioral and physiological outcomes.[1][2] Habituating animals to handling and experimental procedures can reduce stress, leading to decreased data variability and improved experimental reliability.[1][2][3]
Q2: What are the most effective handling techniques to reduce stress in rodents?
A2: Traditional tail-pick up methods of handling are known to be particularly stressful for mice.[1][2][3] Alternative methods such as "cup" handling, where the animal is guided into a cupped hand, or tunnel handling, using a polycarbonate tunnel for transfer, have been shown to be effective in reducing anxiety-like behaviors.[1][3] A structured 3-day handling technique (3D-handling) has also been developed to habituate mice to experimenter interaction, which can reduce corticosterone (B1669441) levels and improve voluntary interaction.[1][3][4] For rats, even brief daily handling or simply picking them up can be sufficient to reduce anxiety-like behaviors compared to no handling at all.[5]
Q3: How can environmental enrichment contribute to stress reduction?
A3: Environmental enrichment aims to enhance animal well-being by providing sensory and motor stimulation through structures and resources that encourage species-typical behaviors.[6] This can include providing nesting material, hideouts, and opportunities for social interaction.[6] Enriched environments can lead to a behavioral repertoire more indicative of good welfare and can help prevent monotony and the development of stereotypic behaviors.[6][7] The goal is to increase behavioral diversity and the range of normal behaviors.[8]
Q4: Can the administration of this compound itself induce stress?
A4: While the provided research does not specifically detail stress induction by this compound, the process of drug administration, which often involves restraint and injection, is a known stressor.[9] Restraint during procedures can cause a negative affective state and physiological changes.[9] Therefore, refining administration techniques to minimize restraint is crucial.
Q5: What are the observable signs of stress in rodents?
A5: Common behavioral indicators of stress in rodents include increased anxiety-like behaviors in tests like the elevated plus maze and open field test, as well as changes in home cage behaviors such as sleeping, grooming, and rearing.[5][10] Physiological signs of stress can include elevated heart rate, blood pressure, and levels of stress hormones like corticosterone.[3][10]
Troubleshooting Guide
Issue: High variability in behavioral data between subjects.
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Question: Are all animals equally habituated to the experimental procedures and environment?
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Question: Is the handling technique consistent across all experimenters?
Issue: Animals exhibit freezing or escape behaviors during handling and dosing.
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Question: What handling method is being used?
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Question: Has a refined, non-restraint injection technique been considered?
Issue: Unexpected changes in locomotor activity.
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Question: Has the intrinsic effect of this compound on locomotion been accounted for?
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Answer: this compound has been shown to dose-dependently reduce spontaneous locomotor activity in mice, with higher doses (10 and 20 mg/kg) causing significant reductions.[11][12] It is crucial to differentiate between stress-induced changes in activity and the pharmacological effects of the compound.
-
-
Question: Could the testing environment be inducing anxiety?
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Answer: Novel and open environments can be anxiogenic. Anxious mice tend to spend less time in the center of an open field.[13] Ensure proper habituation to the testing arena before the experiment.
-
Data Summary
Table 1: Effects of this compound on Locomotor Activity and Self-Administration
| Species | Sex | Test | Doses of this compound (mg/kg, IP) | Outcome | Reference |
| Mice (WT) | Male | Spontaneous Locomotor Activity | 2.5, 5, 10, 20 | 10 and 20 mg/kg transiently reduced locomotion in the first 20-40 minutes. | [11][12] |
| Rats (P-rats) | Male & Female | Alcohol Self-Administration | 5, 10 | Reduced alcohol lever responses. | [11][12] |
| Rats (P-rats) | Male & Female | Sucrose (B13894) Self-Administration | 5, 10 | No effect on sucrose self-administration. | [11][12] |
| Rats (P-rats) | Male & Female | Progressive Ratio (Alcohol) | 5, 10 | Reduced breakpoint for alcohol. | [11][12] |
| Rats (P-rats) | Male & Female | Yohimbine-Induced Reinstatement | 10, 20 | 20 mg/kg reduced reinstatement seeking; 10 and 20 mg/kg reduced reinitiation of drinking. | [11] |
Table 2: Common Physiological and Behavioral Stress Markers in Rodents
| Marker Type | Specific Marker | Typical Change with Stress | Species | Reference |
| Physiological | Corticosterone | Increase | Mice, Rats | [3][5] |
| Heart Rate | Increase | Rats | [10] | |
| Mean Arterial Pressure | Increase | Rats | [10] | |
| Salivary alpha-amylase (sAA) | Increase | Humans (indicative of sympathetic activity) | [14] | |
| Inflammatory Markers (CRP, IL-6, TNF-α) | Increase | Humans | [15] | |
| Behavioral | Time in Open Arms (Elevated Plus Maze) | Decrease | Mice, Rats | [5] |
| Time in Center (Open Field Test) | Decrease | Rats | [5] | |
| Immobility Time (Forced Swim Test) | Increase | Mice | [13] | |
| Sucrose Preference | Decrease | Rats | [16] | |
| Grooming | Increase/Decrease (context-dependent) | Rats | [10] | |
| Rearing | Decrease | Rats | [10] |
Experimental Protocols
Protocol 1: 3-Day Handling (3D-Handling) for Mice
This protocol is adapted from established methods to habituate mice to experimenter interaction and reduce handling-related stress.[1][3][4]
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Objective: To habituate mice to gentle handling over a three-day period prior to the start of the experiment.
-
Materials: Home cage, clean gloves.
-
Procedure:
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Day 1:
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Place your hand in the cage and allow the mouse to habituate to your presence for about 30 seconds.[1]
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Gently attempt to scoop the mouse into the palm of your hand. Avoid picking the animal up by its tail.[1]
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If the mouse is hesitant, gently guide it to a corner and cup it with both hands.[1]
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Once in your hand, allow the mouse to freely explore your open hands for 1-2 minutes.
-
-
Day 2:
-
Repeat the initial steps from Day 1.
-
Once the mouse is comfortable in your hands, gently roll the mouse between your cupped hands.[4]
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Alternate between gentle rolling and allowing free exploration on flat hands for 2-3 minutes.
-
-
Day 3:
-
The mouse should now be more relaxed and willing to sit in the palm of your hand without attempting to escape.[4]
-
Repeat the gentle handling and rolling.
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A "shelter test" (cupping hands to form a shelter) and a "nose poke test" (gently trying to touch the mouse's nose) can be performed to gauge habituation.[1][4] The habituation is considered successful if these can be completed on the first attempt.[1]
-
-
Protocol 2: this compound Administration (Intraperitoneal Injection) with Minimal Restraint
This protocol incorporates principles of refined handling to minimize stress during injection.
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Objective: To administer this compound via intraperitoneal (IP) injection while minimizing physical restraint and associated stress.
-
Materials: this compound solution (dissolved in 0.9% saline), appropriate size syringe and needle, home cage or a familiar environment.[11]
-
Procedure:
-
Habituation: Ensure the animal has been habituated to the handling and injection procedure using saline injections for several days prior to the actual experiment.
-
Preparation: Draw up the correct dose of this compound. For mice, the injection volume is typically 10 mL/kg; for rats, it is 1 mL/kg.[11]
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Handling: Use a non-aversive handling technique, such as the tunnel or cupping method, to move the animal from its home cage.
-
Injection:
-
Instead of a full scruff restraint, which can be stressful, acclimate the animal to being held securely but gently.
-
One person can hold the animal with its back against their palm, using a thumb and forefinger to gently secure the head, while the other performs the injection.
-
The goal is to perform the injection swiftly and efficiently, then immediately return the animal to its home cage.
-
For rats, techniques have been developed where injections can be performed with minimal restraint, which has been shown to result in a more positive affective state for the animal.[9]
-
-
Protocol 3: Open Field Test for Anxiety-Like Behavior
This is a standard test to assess anxiety and locomotor activity.[13][16]
-
Objective: To measure anxiety-like behavior by quantifying the animal's tendency to explore a novel, open environment versus staying near the walls (thigmotaxis).
-
Materials: Open field arena (e.g., a 45 x 45 cm box for mice), video tracking software.[13]
-
Procedure:
-
Habituation: Transfer mice to the testing room at least 30 minutes before the test begins to allow for acclimation.[13]
-
Testing:
-
Data Analysis:
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Use video tracking software to analyze parameters such as:
-
Time spent in the center of the arena versus the periphery.
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Total distance traveled.
-
Frequency of entries into the center zone.
-
-
Anxious mice will typically spend less time in the center of the arena.[13]
-
-
Cleaning: Thoroughly clean the arena with an appropriate solution (e.g., 70% ethanol) between each animal to remove olfactory cues.
-
Visualizations
Caption: Experimental workflow incorporating stress minimization techniques.
Caption: Troubleshooting decision tree for stress-related issues.
References
- 1. content.protocols.io [content.protocols.io]
- 2. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Handling Techniques to Reduce Stress in Mice [jove.com]
- 4. Video: Handling Techniques to Reduce Stress in Mice [jove.com]
- 5. Getting a handle on rat familiarization: The impact of handling protocols on classic tests of stress in Rattus norvegicus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.oregonstate.edu [research.oregonstate.edu]
- 7. Global Overview of Environmental Enrichment Studies: What Has Been Done and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.primr.org [blog.primr.org]
- 9. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does witnessing experimental procedures produce stress in male rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulatory T cells administration reduces anxiety-like behavior in mice submitted to chronic restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiological reactions to acute stressors and subjective stress during daily life: A systematic review on ecological momentary assessment (EMA) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiological stress markers, mental health and objective physical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent RTI-122 Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stable and effective use of RTI-122 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling this potent GPR88 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: How should I store this compound powder and stock solutions to ensure stability?
A2: For the solid form of this compound, it is recommended to store it under the conditions specified in the Certificate of Analysis provided by the supplier.[2] Generally, this involves storage in a tightly sealed container in a cool, dry place, protected from light.
For stock solutions in organic solvents like DMSO, it is advisable to:
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Store at -20°C or -80°C to minimize degradation.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Protect from light.
Aqueous solutions of this compound should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and use it within 24 hours. Long-term storage of aqueous solutions is generally not recommended due to the higher risk of degradation and microbial growth.
Q3: I am observing lower than expected potency of this compound in my cAMP assay. What could be the cause?
A3: A reduction in the potency of this compound in a cAMP assay can stem from several factors:
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Solution Instability: The compound may have degraded due to improper storage or handling. Prepare fresh stock solutions and minimize freeze-thaw cycles.
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Inaccurate Concentration: Ensure accurate weighing of the compound and precise dilutions.
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Assay Conditions: The concentration of adenylyl cyclase activators (e.g., forskolin) can significantly impact the dynamic range of the assay. Titrate the forskolin (B1673556) concentration to achieve a robust signal without saturation.
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Cell Health and Receptor Expression: Ensure your cells are healthy and express sufficient levels of the GPR88 receptor. Passage number can affect receptor expression levels.
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Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plasticware, reducing the effective concentration in the assay. Using low-adhesion plastics or pre-treating plates may help mitigate this.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While this compound is described as a selective GPR88 agonist, all small molecules have the potential for off-target effects.[3] It is good practice to include appropriate controls in your experiments. This may involve using a structurally unrelated GPR88 agonist to confirm that the observed effect is mediated through GPR88, or testing the effect of this compound in a cell line that does not express GPR88.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Solution Inconsistency | Prepare a fresh stock solution of this compound from powder. Ensure complete dissolution before making further dilutions. |
| Use a consistent and validated protocol for solution preparation, including the same solvent and dilution series for each experiment. | |
| Cell-Based Variability | Monitor cell health, passage number, and confluency, as these can impact receptor expression and signaling. |
| Perform regular quality control checks on your cell line to ensure consistent GPR88 expression. | |
| Assay Protocol Drift | Adhere strictly to the established assay protocol, including incubation times, temperatures, and reagent concentrations. |
| Ensure all users are following the same protocol to minimize inter-operator variability. | |
| Reagent Quality | Check the expiration dates and storage conditions of all assay reagents, including buffers, media, and detection agents. |
Issue 2: Poor Solubility or Precipitation of this compound in Aqueous Solutions
| Potential Cause | Troubleshooting Step |
| Exceeding Aqueous Solubility Limit | When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, ensure the final concentration of this compound does not exceed its aqueous solubility limit. This may require preparing a more dilute stock solution. |
| "Salting Out" Effect | High salt concentrations in the aqueous buffer can sometimes reduce the solubility of organic molecules. If possible, test the solubility in buffers with different ionic strengths. |
| pH Effects | The charge state of a molecule can affect its solubility. While the optimal pH for this compound solubility is not documented, ensure the pH of your final solution is compatible with your experimental system. |
| Solvent Shock | Rapidly adding a concentrated organic stock solution to an aqueous buffer can cause localized precipitation. Try adding the stock solution dropwise while vortexing the aqueous buffer. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
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Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
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Sterile, low-adhesion microcentrifuge tubes
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Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: GPR88 Signaling Pathway upon this compound Binding.
Caption: General Experimental Workflow for this compound In Vitro Assays.
References
Technical Support Center: Improving Brain Penetrance of GPR88 Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the brain penetrance of GPR88 agonists.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties influencing the brain penetrance of GPR88 agonists?
A1: Several key physicochemical properties are critical for predicting the brain penetrance of small molecules like GPR88 agonists. Generally, successful Central Nervous System (CNS) drugs exhibit a balance between lipophilicity (cLogP), topological polar surface area (TPSA), and molecular weight. Ideal candidates typically have a cLogP between 2 and 4, a TPSA of less than 76 Ų, and a molecular weight under 500 Da.[1][2] For instance, the brain-penetrant GPR88 agonist RTI-13951-33 has a cLogP of 3.34.[2][3] Conversely, early agonists like 2-PCCA had high lipophilicity (cLogP 6.19), which was expected to result in poor brain bioavailability.[2]
Q2: My GPR88 agonist shows high potency in vitro but has poor brain penetrance in vivo. What are the likely reasons?
A2: This is a common challenge. Several factors could be contributing to this discrepancy:
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High Lipophilicity: While some lipophilicity is necessary to cross the blood-brain barrier (BBB), excessively high lipophilicity (cLogP > 5) can lead to poor aqueous solubility, high plasma protein binding, and increased metabolism, all of which can limit free drug exposure in the brain.[2]
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P-glycoprotein (P-gp) Efflux: The agonist may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.[2] The initial GPR88 agonist, 2-PCCA, was identified as a potential P-gp substrate.[2]
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Poor Metabolic Stability: The compound may be rapidly metabolized in the liver or other tissues, leading to low systemic exposure and consequently low brain concentrations. For example, RTI-13951-33 initially showed poor metabolic stability in mice.[2]
-
Low Aqueous Solubility: Poor solubility can hinder absorption and distribution, leading to low plasma concentrations available to penetrate the brain.[1]
Q3: What are the standard in vitro models for assessing the BBB permeability of GPR88 agonists?
A3: The most commonly used in vitro model is the Madin-Darby Canine Kidney (MDCK) cell permeability assay.[1][4] MDCK cells, particularly those transfected with the human MDR1 gene (MDCK-MDR1), form a polarized monolayer with tight junctions that mimic the BBB.[1][4] This assay is used to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high B-A/A-B efflux ratio (typically >2) suggests that the compound is a substrate for P-gp.[5]
Q4: How does the GPR88 signaling pathway in the brain influence the desired characteristics of an agonist?
A4: GPR88 is a Gαi/o-coupled receptor predominantly expressed in the medium spiny neurons (MSNs) of the striatum.[6][7][8] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] This inhibitory signaling modulates the excitability of both direct and indirect pathway MSNs.[6][7] Therefore, a desirable GPR88 agonist should be a potent inhibitor of cAMP production and should be able to reach its target receptors in the striatum at a sufficient concentration to exert this effect. This underscores the critical need for excellent brain penetrance. GPR88 has also been shown to form hetero-oligomers with other GPCRs like opioid and dopamine (B1211576) receptors, suggesting it can modulate their signaling.[10]
Troubleshooting Guides
Guide 1: Low Permeability in the MDCK Assay
Problem: Your GPR88 agonist shows low apparent permeability (Papp A-B) in the MDCK-MDR1 assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of the compound. | Measure the kinetic solubility of your compound in the assay buffer. If low, consider using a co-solvent (e.g., up to 1% DMSO), but be mindful that high concentrations can disrupt the cell monolayer. | Increased compound solubility in the donor well, potentially leading to higher measured permeability. |
| Compound is a P-gp substrate. | Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 indicates P-gp mediated efflux. Confirm this by running the assay in the presence of a P-gp inhibitor (e.g., verapamil (B1683045) or zosuquidar). | A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp substrate activity. |
| Low passive permeability due to unfavorable physicochemical properties (e.g., high TPSA, low lipophilicity). | Re-evaluate the compound's structure. Consider medicinal chemistry strategies to reduce polar surface area or increase lipophilicity within an optimal range (cLogP 2-4). | Improved passive diffusion across the cell monolayer in subsequent analogs. |
| Issues with the integrity of the MDCK cell monolayer. | Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. Also, assess the permeability of a low-permeability marker like Lucifer Yellow. | Consistent and high TEER values and low permeability of Lucifer Yellow confirm monolayer integrity. If compromised, review cell culture and seeding protocols.[11] |
| Non-specific binding to the assay plate. | Calculate the percent recovery of the compound at the end of the experiment. Low recovery (<70%) may indicate binding to the plasticware. | If binding is an issue, consider using low-binding plates or including a protein like bovine serum albumin (BSA) in the receiver buffer.[5] |
Guide 2: Discrepancy Between In Vitro Permeability and In Vivo Brain Penetrance
Problem: Your GPR88 agonist shows good permeability in the MDCK assay, but the in vivo brain-to-plasma (B/P) ratio is low.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid metabolism in vivo. | Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the species used for the in vivo study. | Identification of metabolic liabilities. This information can guide the design of more metabolically stable analogs. |
| High plasma protein binding. | Determine the free fraction of the compound in plasma using methods like equilibrium dialysis. | Only the unbound fraction of a drug is available to cross the BBB. High plasma protein binding can significantly limit brain exposure. |
| Involvement of other efflux transporters not expressed in MDCK-MDR1 cells. | Use cell lines expressing other relevant BBB transporters, such as BCRP (Breast Cancer Resistance Protein). | Identification of other transporters involved in the efflux of your compound from the brain. |
| Rapid clearance from the brain. | Conduct a more detailed in vivo pharmacokinetic study with multiple time points for both brain and plasma to determine the elimination half-life in each compartment. | Understanding the kinetics of brain distribution and elimination can help in designing dosing regimens that maintain therapeutic concentrations in the brain. |
Quantitative Data Summary
Table 1: Physicochemical Properties and In Vitro Permeability of Selected GPR88 Agonists
| Compound | GPR88 EC50 (nM) | cLogP | TPSA (Ų) | MDCK-MDR1 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| (1R,2R)-2-PCCA | ~100-400 | 6.19 | <76 | - | Likely high | [2] |
| RTI-13951-33 | 25 | 3.34 | 77.68 | - | - | [2] |
| Compound 10 | 437 | 4.4 | 58.6 | 9.9 | <2.5 | [1] |
| Compound 19 | 138 | 5.5 | 49.3 | 0.6 | <2.5 | [1] |
| Compound 20 | 204 | 4.3 | 49.3 | 14.6 | <2.5 | [1] |
Table 2: In Vivo Brain Penetrance of a Key GPR88 Agonist
| Compound | Species | Dose & Route | Cmax in Brain (ng/mL) | Brain/Plasma AUC Ratio | Reference |
| RTI-13951-33 | Rat | 10 mg/kg, i.p. | 287 | 0.5 | [2] |
Experimental Protocols
Protocol 1: MDCK-MDR1 Bidirectional Permeability Assay
Objective: To determine the in vitro permeability and potential for P-gp mediated efflux of a GPR88 agonist.
Methodology:
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell® inserts (e.g., 24-well format) for 4-5 days to allow for the formation of a confluent and polarized monolayer.
-
Monolayer Integrity Check: Prior to the assay, measure the TEER of the cell monolayer. Only use inserts with TEER values within the acceptable range for your laboratory's established standards.
-
Compound Preparation: Prepare a solution of the test compound in a suitable transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES) at a final concentration of typically 1-10 µM.
-
Apical to Basolateral (A-B) Permeability:
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Add the compound solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
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Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
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At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the compound solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Incubate under the same conditions as the A-B permeability assessment.
-
At the end of the incubation, take samples from both compartments.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a sensitive analytical method such as LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents for Brain Penetrance Assessment
Objective: To determine the brain-to-plasma concentration ratio of a GPR88 agonist in rodents.
Methodology:
-
Animal Model: Use adult male rats or mice.
-
Compound Administration: Administer the GPR88 agonist at a specific dose via the intended clinical route (e.g., intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.)).
-
Sample Collection: At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (via tail vein or other appropriate method) and brain tissue. A terminal cardiac puncture can be used for the final time point to collect a larger blood volume.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Perfuse the brain with saline to remove residual blood, then homogenize the brain tissue in a suitable buffer.
-
-
Sample Analysis: Quantify the concentration of the GPR88 agonist in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma and brain concentration-time profiles.
-
Calculate the area under the curve (AUC) for both plasma and brain.
-
Determine the brain-to-plasma (B/P) ratio by dividing the AUCbrain by the AUCplasma.
-
Visualizations
Caption: GPR88 receptor signaling pathway in a striatal neuron.
Caption: Experimental workflow for optimizing brain penetrance.
Caption: Troubleshooting logic for low brain penetrance.
References
- 1. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDCK Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. Lack of GPR88 enhances medium spiny neuron activity and alters motor- and cue-dependent behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting unexpected RTI-122 side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the GPR88 agonist, RTI-122, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective agonist for the G protein-coupled receptor 88 (GPR88).[1] GPR88 is predominantly expressed in the striatum and couples to Gαi/o proteins.[2] Activation of GPR88 by this compound inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2]
Q2: What are the known on-target effects of this compound in preclinical models?
In rodent models, this compound has been shown to reduce alcohol consumption and motivation.[3] This effect is mediated through its agonist activity at the GPR88 receptor, as the effect is absent in GPR88 knockout mice.[3]
Q3: Does this compound have any known off-target effects?
One study reported that a similar GPR88 agonist, RTI-13951-33, had no significant off-target activity when tested against a panel of 38 common GPCRs, ion channels, and neurotransmitter transporters.[4] While a comprehensive screening panel for this compound is not publicly available, this suggests a degree of selectivity for GPR88. However, unexpected effects at higher concentrations could still be due to off-target interactions.
Q4: What is the pharmacokinetic profile of this compound?
This compound has been developed to have improved metabolic stability and brain penetration compared to earlier GPR88 agonists.[1] It has a reported half-life of 5.8 hours and a brain-to-plasma ratio of >1 in mice, indicating good bioavailability in the central nervous system.[5]
Troubleshooting Guides
Unexpected Finding 1: Reduced Locomotor Activity
Question: I administered this compound to my rodents and observed a significant decrease in their locomotor activity. Is this an expected side effect, and how can I mitigate it?
Answer: Yes, a dose-dependent reduction in spontaneous locomotor activity is a known side effect of this compound, particularly at higher doses (10 mg/kg and 20 mg/kg in mice).[6][7] This effect is transient and appears to be most pronounced within the first 40 minutes after administration.[7][8]
Troubleshooting Steps:
-
Dose-Response Analysis: If you haven't already, perform a dose-response study to identify the minimal effective dose for your desired therapeutic effect with the least impact on locomotion. Doses of 2.5 mg/kg and 5 mg/kg have been shown to have minimal effects on spontaneous locomotion in mice.[7][8]
-
Time Course Consideration: Be aware of the time course of the locomotor effects. If your behavioral paradigm allows, conduct your primary measurements after the initial 40-60 minute post-injection period when locomotor activity may have normalized.[7]
-
Control for Motor Impairment: In other behavioral tests, it is crucial to include control measures to ensure that observed effects are not simply a consequence of reduced movement. For example, in operant tasks, monitor the rate of responding on an inactive lever or in sucrose (B13894) self-administration as a control.[7]
-
Confirm On-Target Effect: To confirm the effect is mediated by GPR88, consider using GPR88 knockout animals if available. The locomotor-suppressing effects of this compound should be absent in these animals.
Unexpected Finding 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Question: this compound shows high potency in my in vitro cAMP assays, but I'm observing weaker than expected effects in my in vivo behavioral models. What could be the reason for this?
Answer: This is a common challenge in drug development. Several factors can contribute to a disconnect between in vitro and in vivo results.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch:
-
Brain Penetrance: While this compound has good brain penetrance, ensure your dosing regimen achieves and maintains sufficient target engagement at the GPR88 receptor in the brain region of interest.[5]
-
Metabolism: Consider the possibility of rapid metabolism or the formation of active/inactive metabolites that could influence the net effect in vivo. This compound has good metabolic stability, but this can vary between species.[5]
-
-
Receptor Desensitization: Prolonged or high-dose exposure to an agonist can lead to receptor desensitization and downregulation. Consider a more intermittent dosing schedule if your experimental design allows.
-
Complex In Vivo Biology: GPR88 is known to interact with and modulate the signaling of other GPCRs, such as opioid and dopamine (B1211576) receptors.[9] The in vivo response to this compound may be a complex interplay of its direct effects on GPR88 and its modulation of other signaling pathways, which would not be captured in a simple in vitro assay.
-
Experimental Design:
-
Animal Strain and Sex: Behavioral responses to pharmacological agents can vary significantly between different rodent strains and sexes.[7] Ensure consistency and consider these variables in your analysis.
-
Habituation and Environmental Factors: The novelty of the testing environment and other stressors can impact behavioral outcomes.[10] Ensure proper habituation of the animals to the testing procedures and environment.
-
Data Presentation
| Parameter | Value | Species | Assay Type | Reference |
| Potency | ||||
| cAMP EC50 | 11 nM | - | In vitro cAMP functional assay | [5] |
| Side Effect: Locomotor Activity | ||||
| 2.5 mg/kg (IP) | No significant effect | Mouse | Spontaneous Locomotion | [6][7] |
| 5 mg/kg (IP) | No significant effect | Mouse | Spontaneous Locomotion | [6][7] |
| 10 mg/kg (IP) | Transient reduction | Mouse | Spontaneous Locomotion | [6][7] |
| 20 mg/kg (IP) | Significant reduction | Mouse | Spontaneous Locomotion | [6][7] |
Experimental Protocols
Key Experiment: Assessment of Locomotor Activity
This protocol is based on methodologies reported in the literature to assess the impact of this compound on spontaneous locomotor activity in mice.[7]
Objective: To determine the dose-dependent effects of this compound on spontaneous horizontal and vertical movement.
Materials:
-
This compound (dissolved in an appropriate vehicle, e.g., saline)
-
Vehicle control
-
Male C57BL/6J mice (or other appropriate strain)
-
Open field arenas equipped with infrared beams or video tracking software to measure distance traveled and rearing frequency.
-
Syringes and needles for intraperitoneal (IP) injection.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment. To reduce novelty-induced hyperactivity, habituate each mouse to the open field arena for a set period (e.g., 30 minutes) on the day prior to testing.
-
Dosing: On the test day, administer the assigned dose of this compound (e.g., 2.5, 5, 10, 20 mg/kg) or vehicle via IP injection.
-
Testing: Immediately after injection, place the mouse in the center of the open field arena.
-
Data Collection: Record locomotor activity continuously for a period of 60 minutes. Analyze the data in time bins (e.g., 5-minute or 10-minute intervals) to assess the time course of any effects.
-
Parameters to Measure:
-
Total distance traveled (cm)
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).
-
-
Data Analysis: Use a two-way ANOVA (with dose and time as factors) followed by appropriate post-hoc tests to compare the effects of different doses of this compound to the vehicle control.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR88 Agonist this compound Reduces Alcohol-Related Motivation and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of RTI-122 and Naltrexone in the Modulation of Alcohol Consumption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the GPR88 agonist RTI-122 and the opioid receptor antagonist naltrexone (B1662487), focusing on their potential to reduce alcohol consumption. The information presented is based on available preclinical and clinical data, respectively, to inform research and development in the field of alcohol use disorder (AUD) therapeutics.
Overview
This compound is an investigational G protein-coupled receptor 88 (GPR88) agonist. GPR88 is an orphan receptor primarily expressed in the striatum, a brain region critically involved in reward and motivation. Preclinical studies suggest that activating GPR88 with this compound can reduce alcohol intake and motivation.[1][2][3][4]
Naltrexone is an established medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of AUD.[5][6] It acts as an antagonist at opioid receptors, particularly the mu-opioid receptor.[7][8] By blocking these receptors, naltrexone is thought to reduce the rewarding effects of alcohol and decrease cravings.[5][8][[“]][10]
Mechanism of Action and Signaling Pathways
This compound and naltrexone reduce alcohol consumption through distinct signaling pathways.
This compound activates GPR88, which is highly expressed in the striatum.[1] The downstream signaling from GPR88 activation is still under investigation, but it is thought to modulate striatal circuits involved in reward processing and motivation, thereby reducing the drive to consume alcohol.[1]
Naltrexone works by blocking mu-opioid receptors. Alcohol consumption leads to the release of endogenous opioids (endorphins), which bind to these receptors and contribute to the reinforcing effects of alcohol through the mesolimbic dopamine (B1211576) system.[5] Naltrexone competitively blocks this interaction, thereby dampening the rewarding feedback from drinking.[5][8][10]
Experimental Data and Protocols
Due to the different stages of development, data for this compound is derived from preclinical animal models, while naltrexone data comes from human clinical trials. A direct comparison of efficacy is therefore not appropriate. The following sections present the data for each compound separately.
This compound: Preclinical Data
Experimental Protocol: Two-Bottle Choice Drinking Paradigm (Mice) [1] This experiment assesses voluntary alcohol consumption.
Table 1: Effect of this compound on Alcohol Consumption in Mice (Two-Bottle Choice)
| Dose (mg/kg) | Time Point | Outcome | Result |
| 10 | 4 hours | Reduced Alcohol Intake | Significant reduction in male Wild-Type (WT) mice.[1] |
| 10 | 24 hours | Reduced Alcohol Intake | Significant reduction in male WT mice.[1] |
| 10 | 4 & 24 hours | Effect in Gpr88 KO mice | No reduction in alcohol intake.[1] |
Experimental Protocol: Alcohol Self-Administration (Rats) [1] This operant conditioning model measures the motivation to consume alcohol.
Table 2: Effect of this compound on Alcohol Self-Administration in Rats
| Dose (mg/kg) | Outcome | Result |
| 5 | Alcohol Lever Responses | Significant reduction.[1] |
| 10 | Alcohol Lever Responses | Significant reduction.[1] |
| 5, 10 | Sucrose (B13894) Self-Administration | No effect.[1] |
| 5 | Breakpoint (Progressive Ratio) | Significant reduction.[1] |
| 10 | Breakpoint (Progressive Ratio) | Significant reduction.[1] |
Note: Progressive ratio tasks measure the motivation to work for a reward. A lower breakpoint indicates reduced motivation.
Naltrexone: Clinical Data
Experimental Protocol: Randomized Controlled Trials (Humans) Human studies typically involve double-blind, placebo-controlled designs where participants with AUD are randomized to receive either naltrexone or a placebo, alongside psychosocial support.
Table 3: Efficacy of Naltrexone in Reducing Alcohol Consumption in Adults with AUD (Selected Clinical Trials)
| Study | Naltrexone Dose | Primary Outcome(s) | Key Findings |
| O'Malley et al. (2015)[11][12][13] | 25 mg daily + 25 mg targeted | Percent Heavy Drinking Days (PHDD), Percent Days Abstinent (PDA) | No significant difference in PHDD or PDA vs. placebo. Significantly reduced drinks per drinking day and percentage of drinking days with BAC ≥0.08 g/dL.[11] |
| COMBINE Study (2006)[14] | 100 mg daily | Good Clinical Outcome | In patients receiving medical management without behavioral therapy, naltrexone was more efficacious than placebo in increasing the percentage of days abstinent and reducing the risk of a heavy-drinking day.[14] |
| Injectable Naltrexone Study (2005)[14] | 380 mg monthly injection | Heavy Drinking Days | The 380 mg dose reduced heavy-drinking days by about 25% compared to placebo, particularly in men who were abstinent before randomization.[14] |
| ADOPT Study (2025)[15][16] | Oral vs. Extended-Release Injectable | Change in % Heavy Drinking Days | Both oral and injectable naltrexone led to substantial reductions in heavy drinking days, with no statistically significant difference between the two formulations.[15][16] |
Comparative Summary and Future Directions
A direct comparison of the efficacy of this compound and naltrexone is not feasible due to the different stages of their development and the nature of the available data (preclinical vs. clinical).
-
This compound shows promise in preclinical models by reducing alcohol consumption and motivation through a novel mechanism involving the GPR88 receptor.[1][2][4] The specificity of its effect on alcohol-seeking behavior, without altering sucrose self-administration, is a noteworthy finding.[1] Further research is needed to translate these findings to human subjects and to evaluate the safety and efficacy of this compound in clinical trials.
-
Naltrexone is an established treatment for AUD with a well-documented, albeit modest, efficacy in reducing heavy drinking and cravings in human populations.[6][12][14][17] Its mechanism of action via the opioid system is distinct from that of this compound. Clinical evidence supports its use, particularly in conjunction with psychosocial interventions.[10][17]
For drug development professionals, this compound represents a potential first-in-class therapeutic targeting a novel pathway in AUD. The preclinical data provide a strong rationale for advancing this compound into clinical development. For researchers and scientists, the distinct mechanisms of this compound and naltrexone offer different avenues to explore the neurobiology of AUD and to potentially develop combination therapies that could offer synergistic effects. Future head-to-head preclinical studies could provide a more direct comparison of their effects on alcohol-related behaviors before any potential clinical comparisons are made.
References
- 1. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR88 Agonist this compound Reduces Alcohol-Related Motivation and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The GPR88 agonist this compound reduces alcohol-related motivation and consumption | RTI [rti.org]
- 5. health.mil [health.mil]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. consensus.app [consensus.app]
- 10. droracle.ai [droracle.ai]
- 11. Reduction of Alcohol Drinking in Young Adults by Naltrexone: A Double-Blind, Placebo-Controlled, Randomized Clinical Trial of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Longitudinal Findings from a Randomized Clinical Trial of Naltrexone for Young Adult Heavy Drinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Naltrexone for the Management of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral vs Extended-Release Injectable Naltrexone for Hospitalized Patients With Alcohol Use Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral vs Extended-Release Injectable Naltrexone for Hospitalized Patients With Alcohol Use Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacotherapy for Alcohol Use Disorder: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
RTI-122 Shows Selective Reduction of Alcohol Over Sucrose Self-Administration
For Immediate Release
[City, State] – [Date] – New research demonstrates the selective effects of the GPR88 agonist, RTI-122, in reducing alcohol-related motivation and consumption without impacting sucrose (B13894) self-administration in preclinical models. These findings position this compound as a promising candidate for the development of targeted therapeutics for alcohol use disorder (AUD), suggesting a specific modulation of reward pathways associated with alcohol.
A recent study investigated the effects of this compound on alcohol and sucrose self-administration in rats. The compound was found to dose-dependently decrease operant alcohol self-administration and lower the motivation to self-administer alcohol in progressive ratio tasks.[1][2][3] Notably, even when alcohol was adulterated with quinine (B1679958), a bitter substance, this compound continued to reduce its consumption, indicating a robust effect on alcohol-seeking behavior.[1][2][3] Furthermore, a high dose of this compound was also effective in reducing yohimbine-induced reinstatement of alcohol seeking.[1][2]
In stark contrast, this compound did not have any significant effect on sucrose self-administration in rats, suggesting that the compound's mechanism of action is specific to alcohol reinforcement rather than exerting a general suppression of reward-motivated behavior.[1][2][3][4] This receptor- and reward-specific modulation of intake underscores the potential of targeting the GPR88 receptor for AUD pharmacotherapies.[1][2][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative study of this compound on alcohol and sucrose self-administration.
Table 1: Effect of this compound on Alcohol Self-Administration in Rats
| Dose of this compound (mg/kg) | Change in Alcohol Lever Responses | Change in Alcohol Intake |
| 5 | Reduction | Reduction |
| 10 | Reduction | Reduction |
Data compiled from Lovelock et al. (2025).[2]
Table 2: Effect of this compound on Sucrose Self-Administration in Rats
| Dose of this compound (mg/kg) | Change in Sucrose Lever Responses | Change in Sucrose Intake |
| Up to 10 | No effect | No effect |
Data compiled from Lovelock et al. (2025).[2]
Experimental Protocols
The following provides a detailed methodology for the key experiments conducted to evaluate the effects of this compound.
Alcohol and Sucrose Self-Administration:
-
Subjects: Male and female P-rats were used.[2]
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Procedure: Rats were trained to self-administer either a 15% ethanol (B145695) solution or a sucrose solution by pressing the active lever. Each active lever press resulted in the delivery of the respective solution. An inactive lever was also present to measure general motor activity.
-
Drug Administration: this compound was dissolved in saline and administered via intraperitoneal (IP) injection at doses of 5 and 10 mg/kg.[2]
-
Testing: The effects of this compound on lever pressing and intake of alcohol or sucrose were measured during 30-minute self-administration sessions.[4] Locomotor activity was also monitored during these sessions.[2][3][4]
Progressive Ratio Task:
-
Objective: To assess the motivation to self-administer alcohol.
-
Procedure: The number of lever presses required to receive a single infusion of alcohol was systematically increased throughout the session. The "breakpoint," or the point at which the animal ceases to respond, was used as a measure of motivation.
-
Conditions: This task was conducted with both unadulterated alcohol and alcohol adulterated with quinine to test the robustness of this compound's effect.[2][3]
-
Drug Administration: this compound was administered prior to the sessions at various doses.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway.
References
- 1. The GPR88 agonist this compound reduces alcohol-related motivation and consumption | RTI [rti.org]
- 2. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The GPR88 Agonist this compound Reduces Alcohol-Related Motivation and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison of GPR88 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of prominent GPR88 agonists. It is designed to facilitate informed decisions in the selection of tool compounds for preclinical research and drug discovery programs targeting the GPR88 receptor.
This document summarizes key in vivo efficacy data for several GPR88 agonists, focusing on well-established behavioral paradigms. Detailed experimental protocols are provided to support the reproducibility of the cited findings.
GPR88 Signaling Pathway
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a critical brain region for motor control, reward, and cognition.[1] The receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade suggests an inhibitory role for GPR88 in neuronal function. Evidence also indicates that GPR88 can modulate the signaling of other GPCRs, such as opioid and dopamine (B1211576) receptors.[1]
In Vivo Data Comparison
The following tables summarize the in vivo effects of various GPR88 agonists in key behavioral assays. The data has been compiled from multiple peer-reviewed publications to provide a comparative overview.
Table 1: Effect of GPR88 Agonists on Alcohol Consumption in Rodents
| Agonist | Species | Assay | Dose (mg/kg, i.p.) | Effect on Alcohol Intake | On-Target Validation | Citation |
| RTI-13951-33 | Mouse | Intermittent-Access Two-Bottle Choice | 30 | Significant reduction | No effect in GPR88 KO mice | [2][3] |
| Mouse | Drinking-in-the-Dark | 30 | Significant reduction | No effect in GPR88 KO mice | [2][3][4] | |
| Rat | Alcohol Self-Administration | Dose-dependent | Significant reduction | N/A | [5] | |
| RTI-122 | Mouse | Two-Bottle Choice | 10, 20 | Significant reduction | No effect in GPR88 KO mice | [6][7] |
| Rat | Alcohol Self-Administration | 5, 10 | Dose-dependent reduction | N/A | [7] |
Table 2: Effect of GPR88 Agonists on Locomotor Activity in Rodents
| Agonist | Species | Assay | Dose (mg/kg, i.p. unless stated) | Effect on Locomotor Activity | Citation |
| RTI-13951-33 | Mouse | Morphine-Induced Hyperlocomotion | 30, 60 | Dose-dependent reduction | [8] |
| BI-9508 | Mouse | Morphine-Induced Locomotor Activity | N/A | Reduced activity | [9] |
| Compound 19 | Mouse | Morphine-Induced Locomotion | 10 nmoles (i.c.v.) | Markedly inhibited | [10][11] |
| 2-PCCA | Rat | Spontaneous Locomotor Activity | 0.1-3.2 | Dose-dependent decrease | [12] |
| Rat | Methamphetamine-Induced Hyperactivity | 0.1-3.2 | Dose-dependent decrease | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Alcohol Self-Administration in Rodents
This protocol is a general guideline for operant alcohol self-administration studies. Specific parameters may vary between publications.
-
Animal Housing: Mice or rats are individually housed with ad libitum access to food and water, unless otherwise specified, and maintained on a 12-hour light/dark cycle.[13]
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a house light are used.
-
Training:
-
Magazine Training: Animals are trained to associate the sound of the liquid dispenser with the delivery of a reward (e.g., sucrose solution).
-
Lever Press Acquisition: Animals are trained to press a designated "active" lever to receive the reward on a fixed-ratio 1 (FR1) schedule. Presses on the "inactive" lever have no consequence.
-
Sucrose Fading: Once lever pressing is established, ethanol (B145695) is gradually introduced into the sucrose solution, and the sucrose concentration is faded out over several sessions until the animals are self-administering an ethanol solution (e.g., 15-20% v/v).[13]
-
-
Testing:
-
After establishing a stable baseline of alcohol self-administration, animals are pre-treated with the GPR88 agonist or vehicle at a specified time before the session.
-
The number of active and inactive lever presses, as well as the volume of ethanol consumed, are recorded.
-
Locomotor Activity Measurement
This protocol outlines the general procedure for assessing spontaneous and drug-induced locomotor activity.
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) made of a non-porous material is used. The arena is equipped with infrared beams or an overhead video tracking system to monitor the animal's movement.[14]
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.[15]
-
Procedure:
-
The animal is placed in the center of the open field arena.
-
For spontaneous locomotor activity, the animal is allowed to explore the arena for a defined period, and baseline activity is recorded.
-
For drug-induced locomotor activity, animals are typically habituated to the chamber, then administered the test compound(s) (e.g., GPR88 agonist and/or a psychostimulant like morphine or methamphetamine) and immediately returned to the chamber for recording.[14]
-
-
Data Analysis: The total distance traveled, time spent in different zones of the arena (center vs. periphery), and vertical activity (rearing) are common parameters analyzed. The chamber is cleaned thoroughly between each animal to remove olfactory cues.[16]
Conclusion
The in vivo data presented in this guide demonstrate the potential of GPR88 agonists to modulate behaviors related to substance use disorders and psychostimulant effects. RTI-13951-33 and its successor this compound have shown efficacy in reducing alcohol consumption in a GPR88-dependent manner. Other compounds like BI-9508, Compound 19, and 2-PCCA have demonstrated effects on locomotor activity, suggesting a role for GPR88 in modulating motor control.
This comparative guide serves as a valuable resource for researchers investigating the therapeutic potential of targeting GPR88. The provided experimental protocols offer a foundation for designing and interpreting future in vivo studies with novel GPR88 agonists. Further head-to-head studies in standardized behavioral paradigms will be crucial for a more definitive comparison of the in vivo profiles of these and emerging GPR88-targeted compounds.
References
- 1. Locomotion Activity Measurement in an Open Field for Mice [en.bio-protocol.org]
- 2. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 6. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 12. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ohsu.edu [ohsu.edu]
- 14. va.gov [va.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
Evaluating the Translational Potential of RTI-122 for Alcohol Use Disorder
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective pharmacotherapies for Alcohol Use Disorder (AUD) has led researchers to explore novel molecular targets. One such target is the G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, a brain region critical for reward and motivation. RTI-122, a selective GPR88 agonist, has emerged as a promising preclinical candidate. This guide provides a comprehensive evaluation of the translational potential of this compound studies by comparing its performance with a predecessor compound and outlining its preclinical efficacy data. Detailed experimental protocols and visualizations of the relevant biological pathways are also presented to facilitate a deeper understanding of its mechanism and potential for clinical development.
Performance Comparison of GPR88 Agonists
This compound was developed as a metabolically more stable and brain-penetrant analog of the earlier GPR88 agonist, RTI-13951-33. The following table summarizes the key pharmacokinetic and efficacy data for both compounds, highlighting the improvements seen with this compound.
| Parameter | This compound | RTI-13951-33 | Reference |
| Potency (cAMP EC₅₀) | 11 nM | Not Reported | [1] |
| Metabolic Stability (t₁/₂ in mice) | 5.8 hours | Poor | [1] |
| Brain Permeability (Brain/Plasma Ratio) | >1 | Moderate | [1] |
| Efficacy in Binge-Drinking Model | More effective than RTI-13951-33 | Effective | [1] |
Preclinical Efficacy of this compound in Models of Alcohol Use Disorder
This compound has been evaluated in a battery of well-established rodent models of AUD. The data consistently demonstrate its potential to reduce alcohol consumption and motivation, without significantly affecting general locomotion or consumption of other rewards like sucrose (B13894).
Effects on Alcohol Consumption and Motivation
| Experimental Model | Species | Doses (mg/kg, IP) | Key Findings | Reference |
| Two-Bottle Choice | Mice | 10, 20 | Dose-dependently reduced alcohol intake. Effect absent in GPR88 knockout mice, confirming target specificity. | [2][3] |
| Operant Alcohol Self-Administration | Rats | 2.5, 5, 10 | Dose-dependently reduced alcohol self-administration. No effect on sucrose self-administration. | [2] |
| Progressive Ratio Task | Rats | 5, 10 | Significantly reduced breakpoints for alcohol, indicating decreased motivation. | [2] |
| Yohimbine-Induced Reinstatement | Rats | 10, 20 | Attenuated stress-induced relapse to alcohol seeking. | [2] |
Effects on Locomotor Activity
| Species | Doses (mg/kg, IP) | Observation | Reference |
| Mice | 2.5, 5 | No significant effect. | [2] |
| Mice | 10, 20 | Transient reduction in the first 20-40 minutes. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are the key experimental protocols used in the preclinical evaluation of this compound.
Two-Bottle Choice Paradigm
This non-operant method assesses voluntary alcohol consumption.
-
Subjects: Male and female mice (e.g., C57BL/6J and GPR88 knockout).
-
Housing: Individually housed with ad libitum access to food and water.
-
Procedure: Mice are given 24-hour concurrent access to two bottles, one containing water and the other an alcohol solution (e.g., 20% v/v). Bottle positions are alternated daily to control for side preference.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (IP) at specified doses prior to the drinking session.
-
Data Collection: Fluid consumption from each bottle is measured at set time points (e.g., 4 and 24 hours) to determine alcohol intake (g/kg) and preference.
Operant Alcohol Self-Administration
This model evaluates the reinforcing properties of alcohol.
-
Subjects: Alcohol-preferring rats (e.g., P-rats) or other strains.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Training: Rats are trained to press an "active" lever to receive a liquid reward (alcohol solution, e.g., 15% v/v), while presses on an "inactive" lever have no consequence. A sucrose-fading procedure is often used to initiate alcohol consumption.
-
Testing: Once stable responding is achieved, this compound or vehicle is administered prior to the self-administration session.
-
Data Collection: The number of active and inactive lever presses, and the volume of alcohol consumed are recorded.
Progressive Ratio Task
This task measures the motivation to work for a reward.
-
Procedure: Following stable self-administration, the response requirement to obtain a reward is systematically increased within a session (e.g., 1, 2, 4, 6, 9, 12... presses per reward).
-
Breakpoint: The session ends when the animal fails to make the required number of lever presses within a specified time. The last completed ratio is termed the "breakpoint" and serves as a measure of motivation.
-
Drug Testing: this compound or vehicle is administered before the session to assess its effect on the breakpoint.
Yohimbine-Induced Reinstatement
This model is used to study stress-induced relapse.
-
Procedure: After stable self-administration, the alcohol reward is removed, and lever pressing is extinguished (i.e., no longer reinforced).
-
Reinstatement: Once responding is extinguished, a pharmacological stressor, yohimbine (B192690) (an α2-adrenergic receptor antagonist), is administered to provoke a reinstatement of alcohol-seeking behavior (i.e., lever pressing).
-
Drug Testing: this compound or vehicle is administered prior to yohimbine to evaluate its ability to block the reinstatement of alcohol seeking.
GPR88 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Translational Potential and Future Directions
The preclinical data for this compound are robust and suggest a strong potential for translation to clinical settings for the treatment of AUD. Its mechanism of action, via GPR88 agonism in the striatum, represents a novel approach to modulating the brain's reward circuitry. The compound's improved pharmacokinetic profile over its predecessor, RTI-13951-33, further enhances its drug-like properties.
Strengths:
-
Novel Mechanism of Action: Targets a less-explored pathway in addiction medicine.
-
Specificity: Reduces alcohol-specific behaviors without affecting general reward consumption or causing significant motor impairment at effective doses.
-
Broad Efficacy: Demonstrates effectiveness across multiple facets of AUD, including consumption, motivation, and relapse.
-
Improved Pharmacokinetics: Good metabolic stability and brain permeability are critical for a centrally acting drug.
Challenges and Next Steps:
-
Lack of Clinical Data: To date, there is no publicly available information on the progression of this compound into human clinical trials. The safety, tolerability, and efficacy in humans remain to be determined.
-
Comparison with Standard of Care: While preclinical data is promising, its efficacy relative to currently approved AUD medications like naltrexone (B1662487) and acamprosate (B196724) needs to be established in clinical settings.
-
Long-term Effects: The long-term consequences of GPR88 agonism are unknown.
References
Long-Term Efficacy of RTI-122 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term efficacy of RTI-122 in animal models of alcohol use disorder (AUD), alongside established pharmacological alternatives: naltrexone (B1662487), acamprosate (B196724), and topiramate (B1683207). The data presented is collated from preclinical studies to offer an objective overview of their performance, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a selective agonist for the G protein-coupled receptor 88 (GPR88), has emerged as a promising novel candidate for the treatment of AUD.[1][2][3] Preclinical studies in rodent models demonstrate its efficacy in reducing alcohol consumption and motivation.[1][4] This guide compares the long-term effects of this compound with three FDA-approved medications for AUD: naltrexone (an opioid receptor antagonist), acamprosate (a modulator of the glutamatergic system), and topiramate (an antiepileptic drug with multiple mechanisms of action). The comparison focuses on their effects on alcohol intake, withdrawal symptoms, and relapse-like behaviors in long-term animal studies.
Comparative Efficacy Data
The following tables summarize quantitative data from long-term studies in animal models, providing a comparative view of the efficacy of this compound and its alternatives.
Table 1: Long-Term Effects on Alcohol Consumption in Rodent Models
| Compound | Animal Model | Dosing Regimen | Duration | Key Findings on Alcohol Intake | Reference(s) |
| This compound | Mice (C57BL/6J) | 10 and 20 mg/kg, i.p. | Not specified as long-term continuous | Dose-dependently reduced binge-like alcohol consumption. | [3] |
| Rats | 5 and 10 mg/kg, i.p. | Not specified as long-term continuous | Dose-dependently reduced operant alcohol self-administration.[1][4] | [1][4] | |
| Naltrexone | Rats (Wistar) | 1.0 mg/kg, s.c. | 30 and 60 days | Significantly suppressed ethanol (B145695) consumption across both durations with no evidence of tolerance.[5] | [5] |
| Rats (AA line) | 1 mg/kg, oral | 8 days | Significantly suppressed alcohol intake, with the effect becoming progressively greater over days. | [6] | |
| Acamprosate | Rats (Alcohol-Preferring) | 200 mg/kg, p.o. | 10 days | Significantly reduced mean ethanol intake from 6.75 g/kg/day to 4.68 g/kg/day.[7] | [7] |
| Rats | Dose-dependent | Chronic | Dose-dependently reduces acute and chronic alcohol self-administration.[8][9] | [8][9] | |
| Topiramate | Mice (Swiss-Webster) | 10 and 20 mg/kg, i.p. | 3 days (for withdrawal) | Did not directly measure long-term consumption, but reduced withdrawal-induced convulsions.[10][11] | [10][11] |
| Mice (C57BL/6) | Not specified | Chronic | Suppressed ethanol drinking, and mice did not develop tolerance to its anti-drinking effects.[12] | [12] |
Table 2: Effects on Alcohol Withdrawal and Relapse-Like Behavior
| Compound | Animal Model | Key Findings on Withdrawal/Relapse | Reference(s) |
| This compound | Rats | A high dose reduced yohimbine-induced reinstatement of alcohol seeking.[1][4] | [1][4] |
| Naltrexone | Rats (P line) | Blocked relapse in alcohol-preferring rats after a 2-week deprivation period at doses as low as 1 mg/kg. | [13] |
| Acamprosate | Rats | Reduces hyperactivity and elevated glutamate (B1630785) levels during ethanol withdrawal.[14] | [14] |
| Mice | Reduces handling-induced seizures during withdrawal.[15] | [15] | |
| Topiramate | Rats | Attenuates withdrawal signs in a kindling model of ethanol dependence.[16] | [16] |
| Mice (Swiss-Webster) | Reduces handling-induced convulsions during alcohol withdrawal.[10][11] | [10][11] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these compounds are mediated by distinct signaling pathways.
This compound: GPR88 Agonism
This compound acts as a selective agonist for GPR88, an orphan receptor highly expressed in the striatum, a brain region critical for reward and motivation.[1][4] The exact downstream signaling cascade of GPR88 is still under investigation, but its activation is thought to modulate striatal output pathways, thereby reducing the reinforcing properties of alcohol.
References
- 1. The GPR88 Agonist this compound Reduces Alcohol-Related Motivation and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as a potent GPR88 agonist for CNS-related disorders | BioWorld [bioworld.com]
- 4. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of naltrexone administered repeatedly across 30 or 60 days on ethanol consumption using a limited access procedure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of chronic acamprosate treatment on voluntary alcohol intake and beta-endorphin plasma levels in rats selectively bred for high alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acamprosate. A review of its pharmacology and clinical potential in the management of alcohol dependence after detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Topiramate (Topamax) reduces conditioned abstinence behaviours and handling-induced convulsions (HIC) after chronic administration of alcohol in Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of naltrexone and LY255582 on ethanol maintenance, seeking, and relapse responding by alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acamprosate: A prototypic neuromodulator in the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The clinical pharmacology of acamprosate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topiramate attenuates withdrawal signs after chronic intermittent ethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of RTI-122
For researchers, scientists, and drug development professionals, the culmination of experimentation with novel compounds like RTI-122 necessitates a final, critical step: proper disposal. Ensuring the safe and compliant disposal of this experimental drug is paramount for laboratory safety and environmental protection. As this compound is an experimental compound, specific disposal guidelines may not be readily available. Therefore, it is imperative to adhere to the stringent protocols established for the disposal of controlled substances, a category under which many novel psychoactive compounds may fall.
Quantitative Data on this compound
While specific disposal metrics are not publicly available, understanding the chemical properties of this compound is a key first step in a comprehensive safety assessment.
| Property | Value | Reference |
| Molar Mass | 491.607 g·mol−1 | [1] |
| Formula | C29H34FN3O3 | [1] |
| CAS Number | 3034664-39-3 | [1] |
| cAMP EC50 | 11 nM | [2][3] |
| Metabolic Half-life (mice) | 5.8 hours | [2][3] |
General Principles for the Disposal of Controlled Substances in a Laboratory Setting
The disposal of controlled substances is a highly regulated process to prevent diversion and environmental contamination. Researchers handling compounds like this compound should operate under the assumption that it requires the same level of care as scheduled controlled substances.
Key Disposal Prohibitions:
-
Do Not dispose of controlled substances by flushing them down a sink or drain.
-
Do Not discard them in regular laboratory or general waste.
-
Do Not use methods like crushing and dissolving in water for disposal.[4]
Secure Storage of Waste:
-
All expired, unwanted, or waste this compound must be securely stored under lock and key, accessible only to authorized personnel, until it can be properly disposed of.[5]
-
Clearly label all waste materials for disposal to avoid accidental use.[6]
-
Segregate waste materials from active inventory within the secure storage location.[6]
Step-by-Step Disposal Protocol
The following is a generalized protocol based on established guidelines for the disposal of controlled substances in a research setting. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department, as they will have specific procedures and approved vendors for your location.[4][5][6]
1. Initial Assessment and Segregation:
-
Identify all this compound that is expired, unwanted, or has become waste.
-
Segregate these materials from usable stock in a designated, secure area.
-
Maintain meticulous records of the quantities of this compound designated for disposal.
2. Contact Environmental Health and Safety (EHS):
-
Your institution's EHS office is the primary point of contact for arranging the disposal of controlled substances.[4][5]
-
They will provide guidance on the specific procedures and documentation required.
3. Transfer to a Reverse Distributor:
-
The standard and required method for the disposal of controlled substances is through a "reverse distributor."[6][7] This is a company licensed by the Drug Enforcement Administration (DEA) to handle and destroy controlled substances.
-
Your EHS department will have a contracted reverse distributor.[6]
4. Documentation:
-
Proper documentation is a critical component of controlled substance disposal.
-
For Schedule I and II substances, a DEA Form 222 may be required for the transfer to the reverse distributor.[6][7]
-
For other schedules, an invoice or other shipping document is typically used.[7]
-
Many institutions and reverse distributors utilize a "Chain of Custody" form to track the transfer of the material.[6]
-
A witnessed destruction, in some cases involving a DEA or state agency representative, may be required. Your EHS office will coordinate this.[5][8]
-
The DEA Form 41, "Registrants Inventory of Drugs Surrendered," is the official record of destroyed controlled substances.[7][8] Copies of all disposal records must be maintained for a minimum of two years.[7]
5. Handling Spills and Non-Recoverable Waste:
-
In the event of a spill, any recoverable controlled substance must be collected and disposed of according to the procedures outlined above.[7]
-
If the spillage is not recoverable, the circumstances must be documented in your inventory records and signed by two individuals who witnessed the event.[7]
-
Residual, non-recoverable amounts of a substance remaining in an "empty" container (e.g., a vial or syringe) can often be disposed of in a biohazard sharps container. The container's balance should be zeroed out on the usage log.[6]
Experimental Workflow for Disposal
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. research-compliance.umich.edu [research-compliance.umich.edu]
- 7. unthsc.edu [unthsc.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Essential Safety and Logistical Information for Handling RTI-121
Disclaimer: A specific Material Safety Data Sheet (MSDS) for RTI-121 is not publicly available. The following guidance is based on the general principles of handling potent psychoactive compounds, particularly dopamine (B1211576) reuptake inhibitors and phenyltropane derivatives. Researchers must always conduct a thorough risk assessment and adhere to their institution's specific safety protocols.
RTI-121, or (–)-2β-Carbomethoxy-3β-(4-iodophenyl)tropane, is a potent and long-acting stimulant that acts as a highly selective dopamine reuptake inhibitor.[1] Its pharmacological properties necessitate stringent safety protocols to prevent accidental exposure and ensure a safe laboratory environment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Risk Assessment
RTI-121's primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to increased extracellular dopamine levels.[2][3][4][5] As a potent stimulant, the primary hazards are associated with its pharmacological effects.
Potential Hazards:
-
High Potency: Small quantities of the compound can elicit significant physiological effects.
-
Stimulant Effects: Accidental exposure could lead to cardiovascular effects (e.g., increased heart rate, blood pressure), neurological effects (e.g., agitation, anxiety), and has a potential for abuse.[1]
-
Unknown Long-Term Effects: Comprehensive toxicological data for RTI-121 is not available.
Quantitative Data
Due to the limited public availability of specific safety data for RTI-121, the following tables include general information and highlight the absence of specific toxicological values.
Physical and Chemical Properties
| Property | Value |
| Formula | C₁₈H₂₄INO₂ |
| Molar Mass | 413.299 g/mol |
Toxicological Data
| Metric | Value |
| LD50 (Oral, Rat) | Data not available |
| LD50 (Dermal, Rabbit) | Data not available |
| LC50 (Inhalation, Rat) | Data not available |
| Occupational Exposure Limits | Not established |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling RTI-121.
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any airborne particles. |
| Body Protection | A lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is recommended. |
Operational Plan: Safe Handling Protocol
The following protocol outlines a step-by-step procedure for the safe handling of RTI-121 in a laboratory setting.
Experimental Protocol: Weighing and Solubilizing RTI-121
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is decontaminated.
-
Assemble all necessary equipment: analytical balance, spatulas, weighing paper, vials, and appropriate solvents.
-
Don all required PPE as outlined in the table above.
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Use a dedicated, labeled spatula for handling the compound.
-
Carefully transfer the desired amount of RTI-121 onto weighing paper. Avoid generating dust.
-
Record the weight and immediately transfer the compound to a suitable vial.
-
-
Solubilization:
-
Add the desired solvent to the vial containing RTI-121.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Dispose of all contaminated materials according to the disposal plan.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Experimental Workflow for Safe Handling of RTI-121
Signaling Pathway
RTI-121 is a high-affinity ligand for the dopamine transporter (DAT). By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission.
Dopamine Transporter (DAT) Signaling Pathway
Disposal Plan
Proper disposal of RTI-121 and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
All contaminated solid waste (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with general laboratory waste.
-
-
Liquid Waste:
-
Solutions containing RTI-121 should be collected in a labeled, sealed hazardous waste container.
-
The container should be compatible with the solvents used.
-
Do not dispose of liquid waste down the drain.
-
-
Unused Compound:
-
Unused or expired RTI-121 should be treated as hazardous waste.
-
Do not attempt to neutralize the compound without consulting your institution's environmental health and safety (EHS) office.
-
-
Final Disposal:
-
All hazardous waste containing RTI-121 must be disposed of through your institution's EHS-approved waste management vendor.
-
Follow all local, state, and federal regulations for the disposal of controlled substance analogues and hazardous chemicals.
-
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
